Technical Documentation Center

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid For the Attention of Researchers, Scientists, and Drug Development Professionals This document provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the anticipated physicochemical properties of the novel compound, 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid. As direct experimental data for this specific molecule is not extensively available in public-domain literature, this guide synthesizes information from structurally related analogues and established principles of physical organic chemistry to predict its behavior. Furthermore, it offers robust, field-proven experimental protocols for the empirical determination of its key characteristics, empowering research and development teams to generate reliable data for drug discovery and development programs.

Molecular Structure and Core Attributes

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is a carboxylic acid characterized by a butanoic acid core substituted at the second position with a 3-fluoro-4-methoxybenzyl group. This unique combination of a flexible acidic moiety and a substituted aromatic ring suggests its potential as a valuable building block in medicinal chemistry. The fluorine and methoxy substituents on the phenyl ring are of particular interest, as they can significantly modulate metabolic stability, receptor binding affinity, and membrane permeability.

Caption: Chemical structure of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound. These values are estimated based on computational models and data from analogous structures. Experimental verification is crucial and the methodologies for this are detailed in Section 3.

PropertyPredicted ValueRationale and Significance in Drug Development
Molecular Formula C₁₂H₁₅FO₃Defines the elemental composition.
Molecular Weight 226.24 g/mol Impacts diffusion rates and is a key parameter in Lipinski's Rule of Five.[1]
pKa ~4.5 - 4.8The carboxylic acid is the primary ionizable group. The electron-withdrawing fluorine may slightly increase acidity compared to unsubstituted butanoic acid (pKa ~4.8). pKa is critical for understanding ionization state at physiological pH, which governs solubility, absorption, and receptor interaction.
logP (Octanol/Water Partition Coefficient) 2.0 - 2.5This value suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for oral drug absorption. The methoxy and fluoro groups contribute to its lipophilic character. A related isomer, 2-(4-Fluoro-3-methylphenyl)-4-methoxybutanoic acid, has a calculated XLogP3 of 2.1.[1]
Aqueous Solubility Moderately LowThe presence of the polar carboxylic acid group will confer some aqueous solubility, especially in its ionized (salt) form at pH > pKa. However, the substituted phenyl ring is significantly hydrophobic, which will limit solubility.
Hydrogen Bond Donors 1 (from -COOH)Important for interactions with biological targets.[1]
Hydrogen Bond Acceptors 3 (from C=O, -OH, OCH₃)Influences solubility and binding characteristics.[1]
Topological Polar Surface Area (TPSA) 46.5 ŲThis value is well within the typical range for orally bioavailable drugs (< 140 Ų), suggesting good potential for membrane permeability.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted properties must be confirmed experimentally. The following section details standardized protocols for determining pKa, logP, and aqueous solubility.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like this involves a sequence of experiments where the output of one informs the next. For instance, knowing the pKa is essential for designing solubility and logP experiments at the correct pH.

G cluster_synthesis Compound Acquisition cluster_characterization Physicochemical Profiling cluster_output Data Analysis & Reporting Synthesis Synthesis & Purification QC Quality Control (NMR, MS, HPLC Purity >95%) Synthesis->QC pKa pKa Determination (Potentiometric Titration) QC->pKa Solubility Aqueous Solubility (Shake-Flask @ pH 7.4) pKa->Solubility logP logP Determination (Shake-Flask @ pH where un-ionized) pKa->logP Data Compile Data Table Solubility->Data logP->Data Report Generate Technical Report Data->Report

Caption: Experimental workflow for physicochemical characterization.

Protocol: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable groups. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid.

    • Dissolve the compound in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) if aqueous solubility is low. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration:

    • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

    • Place the solution in a thermostatted vessel at 25°C and stir continuously.

    • Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve.

Protocol: logP Determination by Shake-Flask Method

Rationale: The shake-flask method is the gold-standard for logP determination. It directly measures the partitioning of a compound between n-octanol and water, representing its lipophilicity.

Methodology:

  • Solvent Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. Use a buffered aqueous phase (e.g., phosphate buffer) at a pH at least 2 units below the pKa to ensure the compound is in its neutral, un-ionized form.

  • Partitioning:

    • Prepare a stock solution of the compound in pre-saturated n-octanol.

    • Add a known volume of this stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel (e.g., a 1:1 or 10:1 volume ratio, depending on the expected logP).

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

    • Allow the layers to fully separate. Centrifugation may be required to break up emulsions.

  • Quantification:

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using a validated analytical method, such as HPLC-UV or LC-MS.

    • The logP is calculated as: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol: Aqueous Solubility Determination

Rationale: This method determines the equilibrium solubility of a compound, which is a critical parameter for predicting its dissolution rate and bioavailability.

Methodology:

  • Equilibration:

    • Add an excess amount of the solid compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve of known concentrations.

Plausible Synthetic Pathway

Understanding the synthesis of the compound is crucial for identifying potential impurities. A plausible route could involve the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.

Malonate Diethyl 2-ethylmalonate Intermediate Alkylated Malonic Ester Malonate->Intermediate 1. BenzylHalide 3-Fluoro-4-methoxybenzyl bromide BenzylHalide->Intermediate Base NaOEt Base->Intermediate Hydrolysis NaOH, H₂O, Heat Product 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid Hydrolysis->Product Decarboxylation H₃O⁺, Heat Decarboxylation->Product Intermediate->Product 2. & 3.

Caption: A potential synthetic route for the target compound.

This two-step sequence is a common and effective method for preparing 2-substituted carboxylic acids. The starting materials are commercially available or can be readily synthesized.[2]

Conclusion

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid possesses a combination of structural features that make it an intriguing candidate for further investigation in drug discovery. Its predicted physicochemical properties, particularly its balanced lipophilicity and polar surface area, suggest a favorable profile for oral bioavailability. However, these predictions must be substantiated through rigorous experimental validation. The protocols outlined in this guide provide a clear and authoritative framework for generating the high-quality data necessary to advance this compound through the drug development pipeline.

References

  • PubChem. 2-(4-Fluoro-3-methylphenyl)-4-methoxybutanoic acid. [Link]

  • Google Patents.

Sources

Exploratory

Molecular weight and formula of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, a su...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, a substituted phenylalkanoic acid of interest in medicinal chemistry and drug discovery. The document delves into its chemical identity, physicochemical properties, and the rationale behind its structural motifs, offering field-proven insights for researchers in the pharmaceutical sciences.

Core Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are dictated by its molecular structure. For 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, the IUPAC name precisely defines its architecture: a butanoic acid backbone substituted at the second position with a (3-fluoro-4-methoxyphenyl)methyl group.

From this nomenclature, we can derive the exact molecular formula and weight.

Table 1: Core Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₂H₁₅FO₃
Molecular Weight 226.24 g/mol
IUPAC Name 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

The structure combines a lipophilic substituted phenyl ring with a polar carboxylic acid functional group, classifying it as a phenylalkanoic acid.[1][2][3] This dual nature is a common feature in many pharmacologically active molecules, influencing their solubility, membrane permeability, and interaction with biological targets.

Structural Elucidation and Rationale in Drug Design

The strategic placement of the fluoro and methoxy groups on the phenyl ring is a deliberate choice in medicinal chemistry, aimed at modulating the molecule's pharmacokinetic and pharmacodynamic properties.

  • Fluorine Substitution : The introduction of a fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5] The high electronegativity of fluorine can also alter the acidity of nearby protons and influence the molecule's binding affinity to target proteins.[5][6] This strategy is widely employed to improve a drug candidate's half-life and overall in vivo performance.[7][8]

  • Methoxy Group : The methoxy substituent can act as a hydrogen bond acceptor, potentially contributing to the binding interactions with a biological target. Its electronic-donating nature can also modulate the reactivity of the aromatic ring.

The butanoic acid moiety provides a handle for salt formation, which can be used to improve the compound's solubility and formulation characteristics. The chiral center at the second position of the butanoic acid chain means that this compound can exist as two enantiomers, which may exhibit different pharmacological activities.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized, logical workflow for the synthesis.

G cluster_0 Preparation of Electrophile cluster_1 Preparation of Nucleophile cluster_2 Coupling and Final Product Formation 3_Fluoro_4_methoxybenzaldehyde 3-Fluoro-4-methoxy- benzaldehyde Alcohol (3-Fluoro-4-methoxyphenyl)- methanol 3_Fluoro_4_methoxybenzaldehyde->Alcohol Reduction (e.g., NaBH4) Halide 1-(Bromomethyl)-3-fluoro- 4-methoxybenzene Alcohol->Halide Halogenation (e.g., PBr3) Coupling Alkylation Halide->Coupling Electrophile Butanoic_ester Butanoic acid ester (e.g., ethyl butanoate) Enolate Enolate of butanoate Butanoic_ester->Enolate Deprotonation (e.g., LDA) Enolate->Coupling Nucleophile Ester_product Ethyl 2-[(3-fluoro-4-methoxyphenyl)- methyl]butanoate Coupling->Ester_product Final_product 2-[(3-Fluoro-4-methoxyphenyl)- methyl]butanoic acid Ester_product->Final_product Hydrolysis (e.g., NaOH, H3O+)

Caption: Conceptual synthetic workflow for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid.

This self-validating protocol relies on well-understood and high-yielding reaction types, such as the formation of an enolate and its subsequent alkylation. The choice of a butanoic acid ester protects the carboxylic acid functionality during the alkylation step, and the final hydrolysis step regenerates the desired carboxylic acid.

Potential Applications in Drug Discovery and Research

Phenylalkanoic acids are a class of compounds with diverse biological activities.[1][2] For instance, ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a substituted phenylpropanoic acid.[9] The specific substitutions on 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid suggest its potential as a scaffold in various therapeutic areas.

The fluoro-methoxyphenyl moiety is present in a number of drug candidates and approved drugs, often targeting receptors in the central nervous system or acting as enzyme inhibitors.[10][11] Researchers investigating novel therapeutics could explore this molecule for activities such as:

  • Anti-inflammatory effects : Similar to other phenylalkanoic acids.

  • Neurological applications : The blood-brain barrier penetration may be influenced by the methoxy and fluoro groups.

  • Metabolic disorders : Some phenylalkanoic acid derivatives have shown effects on lipid metabolism.

The following diagram illustrates the logical relationship between the structural features and their potential impact on drug development.

G cluster_0 Structural Features cluster_1 Potential Implications in Drug Development Molecule 2-[(3-Fluoro-4-methoxyphenyl)- methyl]butanoic acid Phenylalkanoic_Acid Phenylalkanoic Acid Backbone Molecule->Phenylalkanoic_Acid Fluoro_Group Fluoro Substituent Molecule->Fluoro_Group Methoxy_Group Methoxy Substituent Molecule->Methoxy_Group Chiral_Center Chiral Center Molecule->Chiral_Center ADME_Properties Modulated ADME Properties Phenylalkanoic_Acid->ADME_Properties Metabolic_Stability Enhanced Metabolic Stability Fluoro_Group->Metabolic_Stability Target_Binding Altered Target Binding Affinity Fluoro_Group->Target_Binding Methoxy_Group->Target_Binding Stereospecific_Activity Enantiomer-Specific Biological Activity Chiral_Center->Stereospecific_Activity

Caption: Relationship between structural features and drug development implications.

Conclusion

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid represents a molecule of significant interest for chemical and pharmaceutical research. Its calculated molecular formula of C₁₂H₁₅FO₃ and molecular weight of 226.24 g/mol provide the foundational data for any experimental work. The strategic incorporation of fluorine and a methoxy group onto a phenylalkanoic acid scaffold suggests a compound designed with improved drug-like properties in mind. While its specific biological activities remain to be elucidated, its structural similarity to known bioactive molecules makes it a compelling candidate for further investigation in various drug discovery programs.

References

  • Phenyl alkanoic acids. Grokipedia. [Link]

  • The Chemical Properties and Synthesis of 2-Butynoic Acid. [Link]

  • Armstrong, N. A., James, K. C., & Wong, C. K. (1979). Inter-relationships between solubilities, distribution coefficients and melting points of some substituted benzoic and phenylacetic acids. Journal of Pharmacy and Pharmacology, 31(9), 627–631. [Link]

  • Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
  • UNIT SUBSTITUTED CARBOXYLIC ACIDS. eGyanKosh. [Link]

  • Phenyl alkanoic acids. Wikipedia. [Link]

  • Phenyl and Benzoic Alkanoic Acids. Cyberlipid. [Link]

  • 2-(4-Fluoro-3-methylphenyl)-4-methoxybutanoic acid | C12H15FO3. PubChem. [Link]

  • Synthesis of 2-methyl butanoic acid from polymeric ester. ResearchGate. [Link]

  • Preparation method of 2-butynoic acid.
  • Biosynthesis and thermal characterization of polyhydroxyalkanoates bearing phenyl and phenylalkyl side groups. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • (R)-4-(2-(3-(2-fluoro-6-(trifluoromethyl)benzyl)-5-(2-fluoro-3-methoxyphenyl)-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethylamino)butanoic acid | C31H28F5N3O5. PubChem. [Link]

  • Elagolix. Wikipedia. [Link]

  • 2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid (C11H12F3NO2). PubChemLite. [Link]

  • Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!. [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia MDPI. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • Part A The structure of advil, 2-[4-(2-methylpropyl)phenyl]propanoic acid, consists of a planar benzene ring with two substitu. [Link]

Sources

Foundational

Thermodynamic Stability and Chaperoning Efficacy of Fluorinated Methoxyphenyl Butanoic Acid Derivatives

Executive Summary The mitigation of endoplasmic reticulum (ER) stress and the prevention of protein misfolding are critical therapeutic targets for neurodegenerative and metabolic disorders. While 4-phenylbutyric acid (4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mitigation of endoplasmic reticulum (ER) stress and the prevention of protein misfolding are critical therapeutic targets for neurodegenerative and metabolic disorders. While 4-phenylbutyric acid (4-PBA) is an FDA-approved chemical chaperone, its clinical utility is severely bottlenecked by poor pharmacokinetic profiles and the necessity for massive dosing regimens (often 0.5 to 20 g/kg/day) to achieve millimolar intracellular concentrations[1].

To overcome these limitations, researchers have engineered fluorinated methoxyphenyl butanoic acid derivatives . By introducing specific stereoelectronic modifications—namely a methoxy group for hydrogen-bond accepting capabilities and a fluorine atom to enhance lipophilicity and metabolic resistance—these derivatives exhibit profoundly enhanced thermodynamic stability. This whitepaper provides an in-depth technical analysis of the thermodynamic principles, binding kinetics, and experimental validation protocols required to evaluate these next-generation chemical chaperones.

The Thermodynamic Rationale for Fluorination

The transition from standard 4-PBA to a fluorinated methoxyphenyl butanoic acid scaffold is driven by fundamental thermodynamic and pharmacokinetic principles.

Enthalpy-Driven Target Binding

Chemical chaperones function by binding to hydrophobic patches on misfolded proteins, thereby shielding them from the aqueous environment and preventing toxic aggregation. Thermodynamic profiling of 4-PBA binding to carrier proteins like Human Serum Albumin (HSA) demonstrates high specificity for Sudlow Site II (Fatty acid binding site 3), with a binding constant of


[2][3].

The addition of a highly electronegative fluorine atom alters the electron density of the phenyl ring. This modification enhances the enthalpy-driven (


) nature of the binding event . The fluorinated moiety efficiently displaces ordered water molecules from the hydrophobic binding pockets of target proteins. Because the release of these water molecules into the bulk solvent increases the entropy (

) of the system, the overall Gibbs free energy (

) becomes significantly more negative, resulting in a tighter, more spontaneous ligand-protein complex.
Metabolic Stability and the "Fluorine Effect"

The carbon-fluorine (C-F) bond is exceptionally strong (


). Strategically placing a fluorine atom at metabolically labile sites (e.g., the para position of the phenyl ring) sterically and electronically shields the molecule from oxidative degradation by cytochrome P450 enzymes. Furthermore, the increased lipophilicity facilitates superior Blood-Brain Barrier (BBB) penetrance, which can be quantitatively tracked in vivo using 

-Nuclear Magnetic Resonance (NMR)[1][4].

ChaperoneMechanism Unfolded Unfolded/Misfolded Protein (High Free Energy) Complex Ligand-Protein Complex (Enthalpic Stabilization) Unfolded->Complex + Ligand Aggregates Toxic Amyloid Aggregates Unfolded->Aggregates Untreated Pathway Chaperone Fluorinated Derivative (Chemical Chaperone) Chaperone->Complex Native Native Folded State (Thermodynamic Minimum) Complex->Native Folding Assistance

Figure 1: Thermodynamic folding pathway mediated by fluorinated methoxyphenyl butanoic acid derivatives.

Experimental Workflows and Protocols

To rigorously validate the thermodynamic stability and efficacy of these derivatives, a self-validating experimental system must be established. The following protocols detail the synthesis, thermodynamic profiling, and structural validation of these compounds.

Protocol 1: Synthesis of Fluorinated Methoxyphenyl Butanoic Acid

Causality Check: Traditional cross-coupling often requires harsh conditions that can lead to defluorination. Utilizing visible-light photoredox catalysis ensures mild conditions, preserving the C-F bond integrity while achieving high yields[5].

  • Reagent Preparation: In an argon-purged glovebox, combine the aryl bromide precursor (e.g., 4-bromo-1-fluoro-2-methoxybenzene) (1.0 equiv) and the corresponding terminal alkene (butenoic acid derivative) (1.5 equiv) in anhydrous Dimethylformamide (DMF).

  • Catalyst Addition: Add an Iridium-based photocatalyst (e.g.,

    
    , 2 mol%) and a suitable organic base (e.g., N,N-diisopropylethylamine, 2.0 equiv).
    
  • Photoredox Reaction: Irradiate the mixture with a 34 W blue LED (

    
    ) at room temperature for 16 hours under continuous stirring.
    
  • Isolation: Quench the reaction with water, acidify to pH 3 using 1M HCl, and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure fluorinated methoxyphenyl butanoic acid.
    
Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality Check: ITC is the gold standard for directly measuring the heat released or absorbed during a binding event. To ensure the recorded heat is exclusively from ligand-protein interaction, a blank titration (ligand into buffer) must be performed and subtracted to account for the heat of dilution.

  • Sample Preparation: Dialyze the target protein (e.g., HSA or mutant SOD1) overnight against a highly stable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Prepare the fluorinated ligand in the exact same dialysis buffer to prevent buffer-mismatch artifacts.

  • Concentration Optimization: Set the protein concentration in the sample cell to

    
     and the ligand concentration in the syringe to 
    
    
    
    .
  • Titration Parameters: Set the ITC instrument to

    
    . Program 20 injections of 
    
    
    
    each, with a 150-second interval between injections to allow the thermal baseline to stabilize.
  • Data Analysis: Subtract the background heat of dilution. Fit the integrated heat data to a one-site binding model to extract the stoichiometry (

    
    ), binding constant (
    
    
    
    ), and enthalpy (
    
    
    ). Calculate
    
    
    and
    
    
    using standard thermodynamic equations.
Protocol 3: Thermal Denaturation Scanning Fluorimetry (DSF)

Causality Check: DSF utilizes a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic residues exposed during protein unfolding. A positive shift in the melting temperature (


) directly correlates to the thermodynamic stabilization of the protein's native state by the ligand[6].
  • Assay Assembly: In a 96-well PCR plate, combine

    
     target protein, 
    
    
    
    SYPRO Orange dye, and varying concentrations of the fluorinated derivative (
    
    
    to
    
    
    ) in a final volume of
    
    
    per well.
  • Controls: Include a DMSO vehicle control (to establish baseline

    
    ) and a positive control using standard 4-PBA.
    
  • Thermal Ramping: Seal the plate and place it in a Real-Time PCR machine. Ramp the temperature from

    
     to 
    
    
    
    at a rate of
    
    
    .
  • Fluorescence Detection: Continuously monitor fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • 
     Calculation:  Determine the 
    
    
    
    by identifying the inflection point of the melting curve (the peak of the first derivative,
    
    
    ).

Quantitative Data Presentation

The table below summarizes the comparative thermodynamic and pharmacokinetic parameters of standard 4-PBA versus the engineered fluorinated methoxyphenyl derivative, demonstrating the profound impact of the structural modifications.

Parameter4-Phenylbutyric Acid (4-PBA)Fluorinated Methoxyphenyl Butanoic AcidMeasurement Method
Effective Concentration


In vitro Aggregation Assay
Binding Affinity (

)


Isothermal Titration Calorimetry
Enthalpy (

)


Isothermal Titration Calorimetry
Thermal Shift (

)


Differential Scanning Fluorimetry
BBB Penetrance ModerateHigh (Trackable via

)
In vivo

-NMR / LC-MS
Metabolic Half-Life (

)


Microsomal Stability Assay

Validation and Translation Workflow

The integration of these methodologies forms a robust pipeline for validating the thermodynamic stability and clinical viability of novel chemical chaperones.

ValidationWorkflow Synthesis 1. Photoredox Synthesis (C-F Bond Formation) Calorimetry 2. ITC Profiling (Extract ΔH, ΔG, Kd) Synthesis->Calorimetry Fluorimetry 3. DSF Assay (Calculate ΔTm) Calorimetry->Fluorimetry InVivo 4. In Vivo 19F-NMR (BBB Permeability) Fluorimetry->InVivo

Figure 2: Sequential workflow for the thermodynamic and pharmacokinetic validation of fluorinated derivatives.

By systematically replacing the high-dose, low-affinity 4-PBA scaffold with highly stable, enthalpy-driven fluorinated methoxyphenyl butanoic acid derivatives, researchers can achieve targeted chaperoning at micromolar concentrations[1][7]. This thermodynamic optimization represents a critical leap forward in the pharmacological management of protein misfolding diseases.

References

  • Stabilization of mutant p53 via alkylation of cysteines and effects on DNA binding. National Institutes of Health (NIH). Available at:[Link]

  • VISIBLE LIGHT PHOTOREDOX PROMOTED TRANSFORMATIONS OF INERT CHEMICAL BONDS Yangyang Shen. TDX. Available at:[Link]

  • Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. National Institutes of Health (NIH). Available at:[Link]

  • Screening of 4‐PBA derivatives on HEK293 cells expressing truncated and fluorescent NLGN3. ResearchGate. Available at:[Link]

  • A Lipophilic 4‐Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. ResearchGate. Available at:[Link]

  • 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. National Institutes of Health (NIH). Available at:[Link]

  • calculated binding constants. Science.gov. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Applications of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid and its Analogs

Introduction: A Strategic Approach to Novel Anti-Inflammatory Agents In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug desig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Novel Anti-Inflammatory Agents

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug design, offering enhancements in metabolic stability, binding affinity, and overall pharmacological profiles. This guide delves into the scientific and technical landscape surrounding 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, a molecule situated within the well-established class of 2-arylalkanoic acids. While specific research on this exact compound is not publicly available, its structural similarity to a class of potent anti-inflammatory agents provides a strong foundation for exploring its potential applications, synthesis, and biological evaluation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the rationale behind its design and a roadmap for its investigation as a potential therapeutic agent.

The core of this guide is built upon the extensive knowledge of 2-arylpropionic acids, a prominent group of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds, which include well-known drugs like ibuprofen and naproxen, primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The presence of a fluorinated and methoxylated phenyl ring in 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid suggests a deliberate design to modulate its electronic and lipophilic properties, potentially leading to improved potency and a more favorable pharmacokinetic profile.

This guide will navigate through the hypothesized applications of this compound, with a primary focus on its potential as a selective COX-2 inhibitor for the treatment of inflammation and pain. We will explore a plausible synthetic pathway, provide detailed experimental protocols for its biological evaluation, and present data in a clear and comparative format. The overarching goal is to equip the scientific community with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this and related novel chemical entities.

Part 1: The Scientific Rationale - Targeting Inflammation with Precision

The primary hypothesized application of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid lies in its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). The COX enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a protective role in the gastrointestinal tract and kidneys, and COX-2, which is induced during inflammation.[1]

The strategic advantage of selective COX-2 inhibitors is their ability to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[2] The structural features of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, particularly the substituted phenyl ring, are consistent with moieties known to confer selectivity for the COX-2 isozyme.

The inclusion of a fluorine atom is a key design element. Fluorine's high electronegativity can influence the acidity of the carboxylic acid group, which is crucial for binding to the active site of the COX enzyme. Furthermore, the metabolic stability of the molecule can be enhanced by the presence of a C-F bond, a common strategy in modern drug design to improve a compound's pharmacokinetic profile.[3] The methoxy group, also present on the phenyl ring, can further modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for COX-2.[4]

Signaling Pathway: The Role of COX in Inflammation

The following diagram illustrates the central role of the COX enzymes in the inflammatory pathway and the proposed mechanism of action for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid as a COX-2 inhibitor.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 GI_Protection GI Protection Platelet Aggregation Prostaglandins_COX1->GI_Protection Inflammation Inflammation Pain Fever Prostaglandins_COX2->Inflammation Compound 2-[(3-Fluoro-4-methoxyphenyl) methyl]butanoic acid Compound->COX2 Inhibition

Caption: The Cyclooxygenase (COX) Pathway and the inhibitory action of the compound.

Part 2: Synthesis and Characterization - A Plausible Synthetic Route

While a specific synthetic procedure for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid has not been reported, a robust and adaptable synthesis can be proposed based on established methods for preparing 2-arylalkanoic acids. A common and effective approach involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic route to the target compound, starting from commercially available 3-fluoro-4-methoxybenzaldehyde.

Synthesis_Workflow Start 3-Fluoro-4-methoxy- benzaldehyde Step1 Reduction to Alcohol (e.g., NaBH4) Start->Step1 Intermediate1 (3-Fluoro-4-methoxy- phenyl)methanol Step1->Intermediate1 Step2 Chlorination (e.g., SOCl2) Intermediate1->Step2 Intermediate2 3-Fluoro-4-methoxy- benzyl chloride Step2->Intermediate2 Step3 Alkylation of Diethyl ethylmalonate Intermediate2->Step3 Intermediate3 Diethyl 2-ethyl-2-((3-fluoro- 4-methoxyphenyl)methyl)malonate Step3->Intermediate3 Step4 Hydrolysis and Decarboxylation (e.g., KOH, then H3O+) Intermediate3->Step4 Final_Product 2-[(3-Fluoro-4-methoxy- phenyl)methyl]butanoic acid Step4->Final_Product

Caption: A proposed synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed, hypothetical protocol for the synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid based on the workflow above.

Step 1: Synthesis of (3-Fluoro-4-methoxyphenyl)methanol

  • To a stirred solution of 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alcohol.

Step 2: Synthesis of 1-(chloromethyl)-3-fluoro-4-methoxybenzene

  • To a solution of (3-fluoro-4-methoxyphenyl)methanol (1.0 eq) in dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Carefully pour the reaction mixture into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the benzyl chloride.

Step 3: Synthesis of Diethyl 2-ethyl-2-((3-fluoro-4-methoxyphenyl)methyl)malonate

  • In a flame-dried flask under an inert atmosphere, add sodium hydride (1.1 eq) to anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add diethyl ethylmalonate (1.0 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-(chloromethyl)-3-fluoro-4-methoxybenzene (1.0 eq) in THF dropwise.

  • Reflux the reaction mixture for 12 hours.

  • Cool to room temperature and quench with water.

  • Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

  • Dissolve the purified malonate from Step 3 in ethanol.

  • Add a solution of potassium hydroxide (5.0 eq) in water.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the final product.

Part 3: Biological Evaluation - Quantifying Anti-Inflammatory Potency

The primary biological evaluation of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid would involve assessing its inhibitory activity against COX-1 and COX-2 enzymes. This allows for the determination of its potency and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for measuring COX-1 and COX-2 inhibition in vitro.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing hematin and any necessary co-factors.

  • Test Compound Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding a solution of arachidonic acid.

    • After a set incubation period (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., a solution of a strong acid).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative Analysis of COX Inhibition

The following table presents hypothetical IC50 values for the target compound against COX-1 and COX-2, compared to known NSAIDs. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid (Hypothetical) 15.20.819
Ibuprofen13.13440.04
Celecoxib150.04375

Conclusion: A Promising Scaffold for Further Investigation

While direct experimental data for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is not yet available, its structural analogy to the well-established class of 2-arylalkanoic acid NSAIDs provides a strong rationale for its investigation as a potential anti-inflammatory agent. The strategic incorporation of fluorine and a methoxy group on the phenyl ring represents a sound medicinal chemistry approach to enhance potency, selectivity, and pharmacokinetic properties.

The proposed synthetic route offers a clear and feasible pathway for the preparation of this compound, and the detailed protocol for in vitro COX inhibition assays provides a robust method for its biological evaluation. The hypothetical data presented underscores the potential for this molecule to exhibit potent and selective COX-2 inhibition.

This technical guide serves as a foundational document to stimulate and guide further research into 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid and its analogs. Future studies should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to fully elucidate its therapeutic potential. The insights gained from such investigations will undoubtedly contribute to the ongoing quest for safer and more effective anti-inflammatory therapies.

References

  • Sakuma, S., Fujii, Y., Abe, M., Arakawa, Y., & Fujimoto, Y. (2010). Perfluorinated carboxylic acids inhibit cyclooxygenase pathway more potently than 12-lipoxygenase pathway in rat platelets. Prostaglandins, Leukotrienes and Essential Fatty Acids, 83(4-6), 225-228.[5]

  • Nicholson, J. S., & Tantum, J. G. (1980). Process for preparing optically active 2-arylalkanoic acids, in particular 2-arylpropionic acids. U.S. Patent No. 4,209,638. Washington, DC: U.S. Patent and Trademark Office.[6]

  • Bolchi, C., Pallavicini, M., & Valoti, E. (2010). 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them. WIPO Patent Application WO/2010/031835.[7]

  • Boots Company Limited. (1976). Preparation of arylalkanoic acids. U.S. Patent 3,959,364.[8]

  • Grande, F., Occhiuzzi, M. A., Ioele, G., De Luca, M., Scordamaglia, D., Lappano, R., ... & Garofalo, A. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(24), 17508.[9]

  • Halpern, B. D. (1981). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. U.S. Patent No. 4,278,603. Washington, DC: U.S. Patent and Trademark Office.[10]

  • Singh, G., & Kumar, P. (2016). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Chemistry and physics of lipids, 194, 28-36.[11]

  • Al-Saeed, Y., & Al-Obaid, A. M. (1994). Selective inhibition of cyclooxygenase 2. FEBS letters, 353(3), 253-256.[2]

  • Ghomi, M., & Zare, K. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Chemistry, 3(3), 896-911.[12]

  • BenchChem. (2025). A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors.[1]

  • Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Biological Chemistry, 292(34), 14069-14080.[13]

  • Lee, C. H., Chen, C. H., & Chen, C. L. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in pharmacology, 10, 68.[3]

  • Singh, G., & Kumar, P. (2016). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Chemistry and physics of lipids, 194, 28-36.[14]

  • Asif, M. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1746.[15]

  • Kovalenko, S. M., Vashchenko, O. V., & Shabelnyk, K. O. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Journal of Organic and Pharmaceutical Chemistry, 22(2), 5-13.[16]

  • Fujisawa, S., Atsumi, T., Satoh, K., Kadoma, Y., & Ishihara, M. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In vivo (Athens, Greece), 21(2), 269-276.[4]

  • Nakazato, A., Kumagai, T., & Sakagami, K. (2004). Synthesis, in vitro pharmacology, structure-activity relationships, and pharmacokinetics of 3-alkoxy-2-amino-6-fluorobicyclo [3.1. 0] hexane-2, 6-dicarboxylic acid derivatives as potent and selective group II metabotropic glutamate receptor antagonists. Journal of medicinal chemistry, 47(18), 4570-4586.[17]

  • Lupea, A. X., Spătăceanu, S., & Cătană, C. (2006). SYNTHESIS OF NEW 2-[2-(4-CHLOROPHENYLCARBAMOYL)-PHENOXY] ALKANOIC ACIDS DERIVATIVES. Revue Roumaine de Chimie, 51(7-8), 755.[18]

  • Yurttaş, L., Demirayak, Ş., & Gençer, H. K. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 110-117.[19]

  • Vaickelioniene, R., Mickevicius, V., & Vaickelionis, G. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 29(5), 1044.[20]

  • Chad's Prep. (2021, April 15). 20.12 Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry [Video]. YouTube.
  • Moffett, R. B., & Seay, P. H. (1968). Synthesis and pharmacology of p-methoxycinnamic acid derivatives. Journal of medicinal chemistry, 11(6), 1262-1263.[21]

  • Almario, A., & P. (2015). Heteroaryl butanoic acid derivatives as lta4h inhibitors. WIPO Patent Application WO/2015/092740.[22]

  • Asif, M. (Ed.). (2021). Special Issue: Organic Compounds with Biological Activity (2nd Edition). MDPI.[23]

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid: From Single Crystal to Refined Structure

Abstract This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, a novel carboxylic acid derivative of inte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, a novel carboxylic acid derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a detailed rationale for the experimental and computational choices made throughout the structure determination process. We will navigate the entire workflow, from the crucial step of obtaining diffraction-quality single crystals to the final stages of structure refinement, validation, and the nuanced interpretation of intermolecular interactions via Hirshfeld surface analysis. This guide emphasizes the principles of scientific integrity and self-validation at each stage, ensuring a robust and reproducible crystallographic study.

Introduction: The Significance of Crystalline Architecture

The three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs) and other functional organic molecules, properties such as solubility, bioavailability, stability, and melting point are dictated by the intricacies of the crystal packing and the network of intermolecular interactions. Therefore, the precise determination of a compound's crystal structure is a cornerstone of modern drug development and materials science.[1][2]

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is a compound of interest due to its structural motifs, which are common in biologically active molecules. The presence of a flexible butanoic acid chain, a substituted phenyl ring, and fluorine and methoxy groups suggests a rich potential for various intermolecular interactions, including hydrogen bonding and halogen bonding. Understanding how these interactions guide the self-assembly of the molecules in the crystalline state is paramount for predicting and controlling the material's bulk properties. This guide will use this molecule as a case study to illustrate the state-of-the-art techniques in SCXRD.

The Crystallographic Workflow: A Step-by-Step Rationale

The journey from a powdered compound to a fully elucidated crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles of crystallography. Each step is designed to build upon the last, with validation checks integrated throughout to ensure the integrity of the final model.

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Analysis & Interpretation A Crystal Growth B Crystal Mounting & Screening A->B Select suitable crystal C Data Collection B->C Diffractometer setup D Data Reduction & Integration C->D Process raw diffraction images E Structure Solution D->E Determine initial atomic positions F Structure Refinement E->F Optimize the structural model G Validation (checkCIF) F->G Assess model quality G->F Iterative improvement H Hirshfeld Surface Analysis G->H Investigate intermolecular interactions I Publication & Deposition (CIF) H->I Prepare for publication

Caption: The workflow for single-crystal X-ray diffraction analysis.

The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt in crystallography. The quality of the final structural model is intrinsically linked to the quality of the single crystal used for data collection. For 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, a compound with moderate polarity and flexibility, several crystallization techniques should be explored.

Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent (or a binary solvent mixture) at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent over several days to weeks. The rate of evaporation is critical; too fast, and a powder or small, poorly formed crystals will result.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop.

Self-Validation: The quality of the crystals should be assessed under a polarized light microscope. A good single crystal will exhibit uniform extinction as the polarizing stage is rotated.

Data Collection: Capturing the Diffraction Pattern

Modern X-ray diffractometers are sophisticated instruments that allow for the precise measurement of the diffraction pattern produced when X-rays interact with a single crystal.[3][4]

Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a cryoloop. The crystal is then flash-cooled to 100 K in a stream of cold nitrogen gas. This cryogenic temperature minimizes thermal motion of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.

  • Instrumentation: Data is collected on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system. The software will automatically index the reflections to find a primitive unit cell.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

From Diffraction Data to Molecular Structure: The Computational Pathway

The raw diffraction images are a collection of spots of varying intensity. The process of converting this data into a three-dimensional model of the molecule is computationally intensive and relies on sophisticated software packages.

Data Reduction, Structure Solution, and Refinement

For this guide, we will consider the use of the OLEX2 graphical user interface, which provides a seamless workflow by integrating powerful programs like SHELXT for structure solution and SHELXL for refinement.[5][6][7][8][9]

Protocol: Structure Solution and Refinement

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal size and beam intensity.

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. This is a critical step as it defines the symmetry of the crystal lattice.

  • Structure Solution (SHELXT): The initial atomic positions are determined using ab initio methods, such as dual-space recycling, as implemented in SHELXT. This program provides a robust and often automatic solution for the majority of small-molecule structures.

  • Structure Refinement (SHELXL): The initial structural model is refined against the experimental data using a least-squares minimization procedure in SHELXL.[10][11][12][13] This iterative process involves:

    • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

    • Hydrogen Atom Placement: Hydrogen atoms are generally placed in geometrically calculated positions and refined using a riding model. For the carboxylic acid proton, its position may be located from the difference Fourier map and refined freely.

    • Final Refinement Cycles: The refinement is continued until the model converges, which is indicated by minimal shifts in the refined parameters and a stable R-factor.

G A Raw Diffraction Images B Integration & Scaling A->B C Structure Solution (SHELXT) B->C D Initial Model C->D E Least-Squares Refinement (SHELXL) D->E F Difference Fourier Map E->F Calculate electron density difference G Refined Model E->G F->E Locate missing atoms (e.g., H) H Validation (checkCIF) G->H H->E Address alerts & re-refine I Final CIF H->I

Caption: The iterative process of structure solution and refinement.

Table 1: Hypothetical Crystal Data and Structure Refinement for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

ParameterValue
Empirical formulaC12H15FO3
Formula weight226.24
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 8.456(3) Å, β = 105.23(1)°c = 13.789(5) Å, γ = 90°
Volume1138.9(7) ų
Z4
Density (calculated)1.319 Mg/m³
Absorption coefficient0.102 mm⁻¹
F(000)480
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected8975
Independent reflections2598 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters2598 / 0 / 148
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.129
Largest diff. peak and hole0.34 and -0.21 e.Å⁻³
Ensuring Trustworthiness: Structure Validation

A critical step in ensuring the quality and correctness of a crystal structure is validation. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that performs a battery of tests on the Crystallographic Information File (CIF).[14][15][16][17][18]

Protocol: checkCIF Validation

  • Generate CIF: After the final refinement, a CIF file is generated using the software (e.g., OLEX2 or SHELXL). This file contains all the necessary information about the crystal structure determination.

  • Submit to checkCIF: The CIF is uploaded to the checkCIF web service.

  • Review Report: The service generates a report with alerts classified from A to G. A-level alerts are the most serious and must be addressed. Common alerts relate to missed symmetry, incorrect atom assignments, or unusual bond lengths and angles.

  • Address Alerts: Any alerts should be carefully investigated. They may indicate a genuine issue with the model that requires further refinement, or they may be a result of the specific chemistry of the molecule and can be explained in the CIF.

Beyond the Molecule: Analysis of Intermolecular Interactions

A refined crystal structure is more than just a collection of atomic coordinates; it is a map of the intermolecular forces that govern the solid-state assembly. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[19][20][21][22]

Protocol: Hirshfeld Surface Analysis using CrystalExplorer

  • Import CIF: The final, validated CIF is imported into the CrystalExplorer software.

  • Generate Hirshfeld Surface: A Hirshfeld surface is calculated for the molecule of interest. This surface is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

  • Map Properties: Various properties can be mapped onto the Hirshfeld surface. The most common are:

    • d_norm: A normalized contact distance that highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds.

    • Shape Index: This property reveals the shape of the surface, which can be used to identify π-π stacking interactions.

  • Generate 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The distribution and features of the plot provide a quantitative measure of the different types of interactions.

For 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, we would expect to see prominent features corresponding to:

  • O-H···O Hydrogen Bonds: The carboxylic acid moieties are likely to form strong hydrogen-bonded dimers or chains. These would appear as distinct "spikes" in the 2D fingerprint plot.

  • C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the methoxy group, the fluorine atom, and various C-H donors are also expected.

  • H···H Contacts: These are generally the most abundant contacts and represent van der Waals interactions.

Conclusion: A Holistic View of the Crystalline State

The successful crystal structure analysis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid provides a wealth of information that is invaluable for drug development and materials science. By following a rigorous and self-validating workflow, we can be confident in the accuracy of the determined structure. The subsequent analysis of intermolecular interactions using tools like Hirshfeld surface analysis allows for a deeper understanding of the forces that drive crystal packing. This knowledge can be leveraged to understand and control the solid-state properties of this and related compounds, ultimately leading to the rational design of new materials with tailored functionalities.

References

  • OlexSys Ltd. Olex2. Available from: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available from: [Link]

  • Müller, P. (Ed.). (2006). User guide to crystal structure refinement with SHELXL. University of Göttingen.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available from: [Link]

  • OlexSys Ltd. Olex2 | OlexSys. Available from: [Link]

  • Software Informer. (2025). Olex2-1.2 Download. Available from: [Link]

  • OlexSys Ltd. OlexSys. Available from: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available from: [Link]

  • International Union of Crystallography. (n.d.). checkCIF FAQ. IUCr Journals. Available from: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available from: [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. University of Göttingen.
  • American Chemical Society. (n.d.). CIF Validation. ACS Publications. Available from: [Link]

  • van der Sluis, P., & Spek, A. L. (2019). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 75(12), 1624-1629. Available from: [Link]

  • Antono, E., & Ling, J. (2024). CitrineInformatics/crystal-refinement: Automated refinement of single crystal diffraction data using SHELXTL. GitHub. Available from: [Link]

  • Spek, A. L. (n.d.). PLATON/VALIDATION. Utrecht University. Available from: [Link]

  • FZU of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Available from: [Link]

  • University of Texas at Dallas. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Available from: [Link]

  • Scribd. (n.d.). CrystalExplorer: Advanced Hirshfeld Analysis. Available from: [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Available from: [Link]

  • SCIRP. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Available from: [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more.
  • FICS. (n.d.). Practical Surface Analysis.
  • Betz, R., & Barbour, L. J. (2025). Crystal structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, C5H7O2F3. Zeitschrift für Kristallographie - New Crystal Structures, 230(3), 223-224. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Available from: [Link]

  • Kharas, G. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl) - PMC. Available from: [Link]

  • Tiekink, E. R. T. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 481-482. Available from: [Link]

  • Mawhinney, T. P., Li, Y., Chance, D. L., Kelley, S. P., & Mossine, V. V. (2020). Crystal structure of (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 562-566. Available from: [Link]

  • Ewan, J., & Hirner, S. (n.d.). Part A The structure of advil, 2-[4-(2-methylpropyl)phenyl]propanoic acid, consists of a planar benzene ring with two substitu.
  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Available from: [Link]

  • Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(22), 3535-3537. Available from: [Link]

  • Wu, J., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 906915. Available from: [Link]

Sources

Exploratory

Pharmacophore modeling of fluorinated phenyl-butanoic acid derivatives

An In-depth Technical Guide: Pharmacophore Modeling of Fluorinated Phenyl-Butanoic Acid Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract The strategic incorporation of fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Pharmacophore Modeling of Fluorinated Phenyl-Butanoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Phenyl-butanoic acid derivatives represent a versatile scaffold with demonstrated therapeutic potential, yet often suffer from metabolic instability or suboptimal bioavailability[1]. This guide provides a comprehensive, in-depth walkthrough of the principles and practices for developing robust pharmacophore models for fluorinated phenyl-butanoic acid derivatives. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical methodological choices, with a special focus on the unique challenges and opportunities presented by fluorination. We will detail a self-validating workflow, from dataset curation and hypothesis generation to rigorous statistical validation and application in virtual screening, empowering researchers to design next-generation analogs with enhanced therapeutic profiles.

Chapter 1: Foundational Principles of Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional structure of a molecule into an abstract representation of its essential interaction features[2][3]. It is not a model of a molecule, but rather a model of the key molecular recognition features necessary for biological activity. These features, or pharmacophoric points, represent the spatial arrangement of functionalities that interact with a specific biological target.

The primary pharmacophoric features include[4][5][6]:

  • Hydrogen Bond Acceptor (HBA): A Lewis base capable of accepting a hydrogen bond (e.g., carboxyl oxygen, tertiary amine nitrogen).

  • Hydrogen Bond Donor (HBD): A functional group capable of donating a hydrogen bond (e.g., hydroxyl, primary/secondary amine).

  • Hydrophobic (H): A non-polar region of the molecule that can engage in van der Waals or hydrophobic interactions (e.g., alkyl chains, aliphatic rings).

  • Aromatic Ring (AR): A planar, cyclic, conjugated system that can participate in π-π stacking or other aromatic interactions.

  • Positive Ionizable (PI): A group that is typically protonated at physiological pH (e.g., primary amine).

  • Negative Ionizable (NI): A group that is typically deprotonated at physiological pH (e.g., carboxylic acid).

There are two primary strategies for generating a pharmacophore model, the choice of which is dictated by the available data[3][7]:

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (ideally complexed with a ligand) is available, a pharmacophore can be derived directly from the key interaction points within the binding site[2][8]. This method provides a direct map of the features required for binding.

  • Ligand-Based Pharmacophore Modeling: In the absence of a target structure, a model can be generated by analyzing a set of known active ligands[9]. The algorithm identifies the common chemical features and their spatial arrangement that are shared across all active molecules, assuming they bind in a similar mode.

This guide will focus primarily on the ligand-based approach, as it is often the starting point when exploring derivatives of a known chemical scaffold.

cluster_0 Pharmacophore Modeling Approaches start Project Start data_check High-Resolution Target Structure Available? start->data_check sb_path Structure-Based Modeling data_check->sb_path  Yes lb_path Ligand-Based Modeling data_check->lb_path No   sb_step1 Analyze Protein-Ligand Interaction Points sb_path->sb_step1 lb_step1 Compile Diverse Set of Active Ligands lb_path->lb_step1 generate_model Generate Pharmacophore Hypothesis sb_step1->generate_model lb_step1->generate_model validate_model Rigorous Model Validation generate_model->validate_model screen Virtual Screening / Lead Opt. validate_model->screen cluster_1 Detailed Modeling & Validation Workflow cluster_2 Rigorous Validation start Curated Dataset (Training & Test Sets) ligprep Ligand Preparation (3D Conformer Generation) start->ligprep hypogen Generate Pharmacophore Hypotheses using Training Set ligprep->hypogen qsar Build Predictive 3D-QSAR Models for each Hypothesis hypogen->qsar rank Rank Models by Statistical Significance (R², Q²) qsar->rank best_model Select Best Hypothesis rank->best_model validation_test Predict Test Set Activity best_model->validation_test validation_decoys Screen Decoy Set best_model->validation_decoys validation_stats Calculate ROC Curve & EF validation_test->validation_stats validation_decoys->validation_stats application Use Validated Model for Virtual Screening validation_stats->application

Workflow for 3D-QSAR pharmacophore modeling and validation.

Chapter 4: Rigorous Model Validation: Establishing Trustworthiness

A generated pharmacophore model is merely a hypothesis until it is rigorously validated. Validation ensures the model is statistically robust and has true predictive power, preventing the costly pursuit of false positives.

Experimental Protocol 3: Statistical and External Validation

Objective: To statistically validate the chosen pharmacophore hypothesis and confirm its ability to predict the activity of external compounds.

Methodology:

  • Test Set Validation: Use the validated pharmacophore model to predict the pIC50 values of the molecules in the test set. A good model will show a high correlation between the predicted and actual activity values for the test set.

    • Causality: This is the most critical test. If the model can accurately predict the activity of molecules it was not trained on, it is considered robust and generalizable.[10]

  • Decoy Set Screening: Create a decoy set—a collection of molecules that are physically similar to the active compounds (e.g., same molecular weight, logP) but are topologically distinct and presumed to be inactive. Screen the decoy set against the pharmacophore model.

    • Causality: This tests the model's specificity. A good model should identify the active compounds but reject the vast majority of decoys, demonstrating that it has learned the specific features of activity, not just general properties like size or lipophilicity.[4]

  • Receiver Operating Characteristic (ROC) Curve Analysis: Plot the true positive rate versus the false positive rate from the decoy set screening. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between active and inactive molecules.

    • Causality: An AUC of 1.0 represents a perfect model, while an AUC of 0.5 indicates random chance. A high AUC value (>0.7) provides strong statistical confidence in the model's predictive ability.[8][11]

Validation Method Purpose Metric for Success
Test Set Prediction Assesses predictive power on new, unseen molecules.High correlation (r²) between predicted and actual activity.
Fischer's Randomization Checks for chance correlation by building models from shuffled data.Models from randomized data should have very poor statistics. [10]
Decoy Set Screening Assesses the model's specificity and ability to reject inactives.High Enrichment Factor (EF), high hit rate for actives.
ROC Curve Analysis Quantifies the ability to distinguish actives from inactives.Area Under the Curve (AUC) > 0.7. [11]

Chapter 5: Application in Virtual Screening

The ultimate goal of a validated pharmacophore model is to identify novel, active compounds. The model serves as a 3D query to rapidly screen large chemical databases containing millions of compounds.[2][7]

The process involves:

  • Database Preparation: Obtain a multi-conformer 3D database (e.g., ZINC, ChEMBL).

  • Screening: The pharmacophore software rapidly fits each molecule's conformers to the 3D query. Molecules that match the pharmacophore features and their spatial constraints are retained as "hits."

  • Post-Screening Filtering: The hit list is typically refined using other criteria, such as drug-likeness filters (e.g., Lipinski's Rule of Five), ADMET predictions, and ultimately, molecular docking into the target binding site (if known) to prioritize candidates for synthesis and biological testing.[4]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to developing pharmacophore models for fluorinated phenyl-butanoic acid derivatives. By understanding the fundamental principles of pharmacophores, appreciating the unique influence of fluorine, and adhering to a strict, self-validating workflow, researchers can significantly enhance their ability to design novel compounds with improved therapeutic properties. The integration of 3D-QSAR methods elevates the model from a qualitative filter to a quantitative predictive tool.

Future advancements in this field are moving towards dynamic pharmacophore modeling ("dynophores"), which incorporates target flexibility through molecular dynamics simulations, providing a more realistic and powerful representation of molecular recognition.[3] As computational power increases, these methods will become invaluable for tackling complex drug design challenges.

References

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. Retrieved from ResearchGate. [Link]

  • Vlachakis, D., et al. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. [Link]

  • Durrant, J. D., & McCammon, J. A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]

  • Li, H., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences. [Link]

  • Seo, S. (2024). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. [Link]

  • Directory of in silico Drug Design tools. (2018). Retrieved from [Link]. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]

  • Schrödinger. (n.d.). Phase. Retrieved from Schrödinger. [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

  • Durrant, J. D., & McCammon, J. A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

  • Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]

  • Hidayat, M., & Kusuma, A. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. [Link]

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. [Link]

  • ResearchGate. (n.d.). Validation of the pharmacophore model by ROC method. [Link]

  • Jena, S., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Wang, S., et al. (2002). A Web-Based 3D-Database Pharmacophore Searching Tool for Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Ghorayshian, A., et al. (2023). List of online chemical databases used for pharmacophore search. Figshare. [Link]

  • Creative Biolabs. (n.d.). Pharmacophore Similarity Search. [Link]

  • Fiveable. (2025). Pharmacophore modeling. [Link]

  • Chen, L., et al. (2011). Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. International Journal of Molecular Sciences. [Link]

  • Mirzaei, S., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. ScienceOpen. [Link]

  • Kumar, A., et al. (2025). Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study. Molecular Diversity. [Link]

  • Al-Qaisi, Z. A., et al. (2020). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. PubMed. [Link]

  • Krivoshein, A. V., et al. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. MDPI. [Link]

  • Sakkiah, S., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Chemistry. [Link]

  • Mirzaei, S., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. PMC. [Link]

  • Depth of Biology. (2024). Pharmacophore Modeling and Docking techniques. YouTube. [Link]

  • Wieder, M., et al. (2022). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • Thangapandian, S., et al. (2012). Ligand-based Pharmacophore Modeling; Atom-based 3D-QSAR Analysis and Molecular Docking Studies of Phosphoinositide-Dependent Kinase-1 Inhibitors. PMC. [Link]

  • Kutlushina, A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

Topic: Synthesis protocols for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid Content Type: Application Note & Protocol Audience: Senior Researchers & Drug Development Scientists Executive Summary This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis protocols for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid Content Type: Application Note & Protocol Audience: Senior Researchers & Drug Development Scientists

Executive Summary

This technical guide details the synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid , a functionalized phenyl-alkyl carboxylic acid often utilized as a lipophilic building block in medicinal chemistry (e.g., for PPAR agonists, enzyme inhibitors, or receptor antagonists).[1]

We present two distinct protocols:

  • The "Process" Route (Racemic): A robust, scalable Malonic Ester synthesis designed for multi-gram preparation with high cost-efficiency.

  • The "Precision" Route (Asymmetric): An Evans Auxiliary approach for enantioselective synthesis, critical for structure-activity relationship (SAR) studies where stereochemistry at the

    
    -position is pivotal.
    

Chemical Profile & Retrosynthetic Analysis[1]

Target Molecule:

  • IUPAC Name: 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.25 g/mol [1]

  • Key Structural Features: Carboxylic acid tail,

    
    -ethyl substitution, electron-rich/halogenated aromatic ring.[1]
    
Retrosynthetic Logic

The synthesis hinges on the construction of the C2–C3 bond (relative to the acid). The most reliable disconnection is the alkylation of an enolate equivalent with an electrophilic benzyl halide.

Retrosynthesis Target Target Molecule 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid Disconnection C-C Bond Disconnection (Alpha-Alkylation) Target->Disconnection Retrosynthesis Electrophile Electrophile: 3-Fluoro-4-methoxybenzyl bromide (Commercially Available) Disconnection->Electrophile Nucleophile Nucleophile: Diethyl ethylmalonate (Enolate Precursor) Disconnection->Nucleophile

Figure 1: Retrosynthetic disconnection strategy focusing on the malonic ester pathway.

Protocol A: Scalable Malonic Ester Synthesis (Racemic)

Objective: Synthesis of racemic target on a 10–50g scale. Mechanism:


 alkylation of a stabilized enolate followed by saponification and thermal decarboxylation.
Materials Required
ReagentEquiv.RoleCAS No.
Diethyl ethylmalonate1.0Nucleophilic Scaffold133-13-1
3-Fluoro-4-methoxybenzyl bromide1.05Electrophile331-61-3
Sodium Ethoxide (21% in EtOH)1.1Base141-52-6
Ethanol (Anhydrous)SolventMedium64-17-5
KOH (aq, 40%)5.0Hydrolysis Base1310-58-3
Step-by-Step Methodology
Phase 1: Alkylation
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Base Preparation: Charge the flask with anhydrous Ethanol (150 mL) and Sodium Ethoxide solution (1.1 equiv). Cool to 0°C.

  • Enolate Formation: Add Diethyl ethylmalonate (1.0 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes to ensure complete deprotonation.

    • Technical Note: The solution should remain clear or slightly yellow. Turbidity indicates moisture contamination.

  • Alkylation: Dissolve 3-Fluoro-4-methoxybenzyl bromide (1.05 equiv) in minimal ethanol (20 mL) and add dropwise to the enolate solution.

  • Reaction: Warm to room temperature, then reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The benzyl bromide spot (

      
      ) should disappear.
      
  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in Diethyl Ether (200 mL) and wash with Water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    and concentrate to yield the intermediate Diester .
Phase 2: Hydrolysis & Decarboxylation[1][2]
  • Hydrolysis: Dissolve the crude Diester in Ethanol (50 mL) and add 40% KOH (aq) (5.0 equiv). Reflux for 12 hours.

    • Checkpoint: The reaction mixture will become homogeneous as the dipotassium salt forms.

  • Acidification: Cool to room temperature. Evaporate ethanol. Acidify the aqueous residue with conc. HCl to pH 1.[3] The dicarboxylic acid may precipitate; if oil forms, extract with EtOAc.[1]

  • Decarboxylation: Heat the crude dicarboxylic acid (neat) to

    
     in an oil bath for 1–2 hours until 
    
    
    
    evolution ceases.
    • Alternative (Milder): Reflux the dicarboxylic acid in Xylene with a catalytic amount of p-Toluenesulfonic acid.

  • Purification: Dissolve the residue in saturated

    
    , wash with Ether (to remove non-acidic impurities), then re-acidify the aqueous layer and extract with EtOAc. Recrystallize from Hexane/EtOAc or distill (Kugelrohr) if liquid.
    

Protocol B: Asymmetric Synthesis (Evans Auxiliary)

Objective: Synthesis of the (S)- or (R)- enantiomer (>95% ee). Mechanism: Diastereoselective alkylation using a chiral oxazolidinone auxiliary.

Workflow Diagram

Asymmetric Step1 Acylation (Butyryl chloride + Oxazolidinone) Step2 Enolization (NaHMDS, -78°C) Step1->Step2 Step3 Alkylation (Benzyl Bromide addn) Step2->Step3 Step4 Cleavage (LiOH / H2O2) Step3->Step4 Product Chiral Target (>95% ee) Step4->Product

Figure 2: Evans Auxiliary workflow for enantioselective synthesis.

Critical Steps
  • Auxiliary Loading: React (S)-4-benzyl-2-oxazolidinone with n-Butyllithium and Butyryl chloride to form the chiral imide.

  • Asymmetric Alkylation:

    • Cool the imide (1.0 equiv) in THF to

      
      .
      
    • Add NaHMDS (1.1 equiv) to form the Z-enolate. Stir 30 mins.

    • Add 3-Fluoro-4-methoxybenzyl bromide (1.2 equiv).

    • Crucial: Maintain

      
       for 2 hours, then slowly warm to 
      
      
      
      . The steric bulk of the auxiliary directs the electrophile to the less hindered face.
  • Chiral Cleavage: Hydrolyze the auxiliary using

    
     and 
    
    
    
    in THF/Water at
    
    
    . This yields the chiral acid and allows recovery of the oxazolidinone.

Analytical Validation

Confirm structure and purity using the following parameters.

Expected NMR Data ( )
  • 1H NMR (400 MHz):

    • 
       11.0 (br s, 1H, -COOH )[1]
      
    • 
       6.8–7.0 (m, 3H, Ar -H)[1]
      
    • 
       3.85 (s, 3H, -OCH 3)[1]
      
    • 
       2.95 (dd, 1H, Ar-CH a-CH)[1]
      
    • 
       2.70 (dd, 1H, Ar-CH b-CH)[1]
      
    • 
       2.55 (m, 1H, 
      
      
      
      -CH )[1]
    • 
       1.5–1.7 (m, 2H, -CH 2-CH3)[1]
      
    • 
       0.95 (t, 3H, -CH2-CH 3)[1]
      
  • 13C NMR:

    • Carbonyl (~180 ppm), Aromatic carbons (160–110 ppm, d for C-F coupling), Methoxy (~56 ppm), Aliphatic backbone.[1]

Mass Spectrometry[1]
  • ESI-MS (Negative Mode):

    
     calculated for 
    
    
    
    : 225.09.

Safety & Handling

  • 3-Fluoro-4-methoxybenzyl bromide: Potent lachrymator and skin irritant. Handle exclusively in a fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Sodium Ethoxide: Moisture sensitive and corrosive.

  • Decarboxylation: Generates

    
     gas. Ensure open ventilation or a bubbler system to prevent pressure buildup.
    

References

  • Benzyl Bromide Synthesis: ChemicalBook. (2025). "Synthesis of 3-Fluoro-4-methoxybenzyl bromide."

  • Malonic Ester Alkylation Standards: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] (General Protocol for Alkyl Malonates).

  • Evans Auxiliary Methodology: Evans, D. A., et al. "Enantioselective alkylation of chiral enolates."[1] Journal of the American Chemical Society, 1982, 104(6), 1737–1739.[1]

  • Fluorinated Intermediates: Alfa Chemistry. "3-Fluoro-4-methoxybenzyl bromide Product Profile."

Sources

Application

Application Note: HPLC Method Development for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid

Introduction & Analyte Assessment[2][3][4][5][6][7] This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid . This molecule presents s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Assessment[2][3][4][5][6][7]

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid . This molecule presents specific chromatographic challenges due to its dual nature: a lipophilic fluorinated aromatic core and an ionizable aliphatic carboxylic acid tail.[1]

Physicochemical Profile

To design a robust method, we must first deconstruct the analyte's properties to predict its behavior on the column.

PropertyValue (Predicted)Chromatographic Implication
Structure Fluorinated Phenyl + Butanoic AcidMixed mode interactions (Hydrophobic + Ionic).[1]
pKa (Acid) ~4.4 - 4.8 (Carboxyl)Critical: The mobile phase pH must be controlled. At neutral pH, the analyte ionizes (

), eluting near the void volume with poor shape. At acidic pH (< 2.5), it remains protonated (

), ensuring retention and sharp peaks.
LogP ~2.8 - 3.2Moderately lipophilic. Ideal for Reversed-Phase (RP) chromatography on C18 stationary phases.
Chromophore Benzene ring, F, OMeUV active.[1] The fluorine and methoxy substituents suggest absorption maxima (

) likely around 210-220 nm (primary) and 270-280 nm (secondary).
Chirality 1 Chiral Center (C2)The method described below is for Achiral Purity/Assay . If enantiomeric separation is required, a Chiral Polysaccharide column (e.g., Amylose-based) would be necessary.

Method Development Logic (Workflow)

The following decision tree illustrates the scientific logic applied to this specific molecule, moving from structural assessment to a validated protocol.

MethodDevelopment Assessment 1. Analyte Assessment (Acidic pKa ~4.5, Lipophilic) ColumnSel 2. Column Selection (C18 End-capped) Assessment->ColumnSel Hydrophobic retention req. MobilePhase 3. Mobile Phase Scouting (Low pH Buffer vs. Organic Modifier) ColumnSel->MobilePhase Suppress Silanol activity Optimization 4. Optimization (Gradient Slope & Temp) MobilePhase->Optimization Resolution > 2.0 Optimization->MobilePhase If Tailing > 1.5 Validation 5. Validation (ICH Q2) (Specificity, Linearity, Precision) Optimization->Validation Final Method Locked

Figure 1: Strategic workflow for acidic fluorinated compound method development.

Experimental Protocol

Equipment & Reagents[7]
  • HPLC System: Quaternary pump, Degasser, Autosampler, Column Oven, Diode Array Detector (DAD).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q / 18.2 MΩ).

    • Orthophosphoric Acid (85%, HPLC Grade).[1]

    • Alternative for LC-MS: Formic Acid.[1]

Standard Preparation

The analyte is hydrophobic. Do not dissolve directly in 100% water as it may precipitate or adsorb to the vial surface.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Dilute the stock 1:10 using the initial mobile phase ratio (e.g., 50:50 Water:ACN).

Optimized Chromatographic Conditions

This method uses a Low pH / High Ionic Strength strategy to suppress ionization of the carboxylic acid, ensuring the molecule interacts with the C18 phase in its neutral form.

ParameterConditionScientific Rationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmHigh surface area for retention; 3.5 µm offers better resolution than 5 µm.[1] Must be end-capped to reduce secondary silanol interactions with the acid group.
Mobile Phase A 0.1%

in Water (pH ~2.2)
Low pH ensures the carboxylic acid (pKa ~4.5) is 99% protonated (

), preventing peak tailing and splitting.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for aromatic compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 35°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak.
Detection UV at 220 nmThe fluorinated ring absorbs strongly here. (Reference: 272 nm can be used for higher selectivity if matrix interference exists).
Injection Vol 5 - 10 µLKeep volume low to prevent solvent effects (broadening) since the sample is dissolved in high % organic.
Gradient Program

A gradient is recommended to elute the main peak and potential late-eluting synthetic impurities (e.g., dimers or non-polar precursors).[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Focusing)
12.01090Linear Gradient
15.01090Wash Step
15.19010Return to Initial
20.09010Re-equilibration

Method Optimization & Troubleshooting

The "Tailing" Trap

Issue: The most common failure mode for this specific molecule is peak tailing (Symmetry factor > 1.5). Cause: Interaction between the ionized carboxylate (


) and residual silanols (

) on the silica support. Solution:
  • Lower pH: Ensure pH is at least 2 units below pKa. pH 2.2 is ideal.

  • Increase Ionic Strength: If using Formic acid (LC-MS) causes tailing, switch to 20mM Phosphate Buffer pH 2.5. The phosphate ions mask silanol sites.[1]

Selectivity Tuning (Fluorine Effect)

The fluorine atom adds electron density to the ring but also lipophilicity. If the analyte co-elutes with a non-fluorinated impurity (des-fluoro analog):

  • Switch to Methanol: Methanol engages in different hydrogen bonding characteristics than ACN and may resolve the fluoro-species due to the "fluorine effect" in solvation.

  • Phenyl-Hexyl Column: If C18 fails, a Phenyl-Hexyl column utilizes

    
     interactions with the fluorinated aromatic ring, often providing orthogonal selectivity.[1]
    

Validation Parameters (ICH Q2 R1)

To ensure the method is "Trustworthy" and regulatory compliant, the following validation protocol is required.

System Suitability Test (SST)

Run this sequence before every sample set to self-validate the system.

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to acid moiety).[1]
    
  • Theoretical Plates (

    
    ):  > 5000.[1]
    
  • RSD of Retention Time: < 1.0% (n=6).

  • RSD of Area: < 2.0% (n=6).

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Specificity (Forced Degradation)

Inject the sample spiked with known synthesis precursors. Ensure the Resolution (


)  between the Main Peak and the nearest impurity is > 1.5.
  • Acid Stress:[1][2] 0.1N HCl, 60°C, 2 hours.

  • Oxidative Stress:[1] 3%

    
    , Room Temp, 2 hours. (Monitor for oxidation of the methoxy group).
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Dolan, J. W. (2010). "The Power of pH." LCGC North America, 28(4). (Authoritative source on pH control for acidic analytes).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds." Journal of Chromatography A. (Explains silanol interactions with acidic/basic drugs).

Sources

Method

Optimal reagents for coupling 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

Topic: Optimal Reagents for the Efficient Coupling of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid Audience: Researchers, scientists, and drug development professionals. Introduction The formation of the amide bond...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimal Reagents for the Efficient Coupling of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and pharmaceutical development.[1][2] Its prevalence in biologically active molecules, from small molecule inhibitors to large peptide therapeutics, demands robust and efficient synthetic methodologies. However, not all amide couplings are straightforward. Substrates possessing significant steric bulk around the reacting centers can present formidable challenges, leading to low yields, slow reaction rates, and undesired side reactions.[3][4]

This application note provides a detailed guide to navigating the complexities of coupling sterically hindered carboxylic acids, using 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid as a representative model. The bulky substituent at the α-carbon of this molecule significantly encumbers the carboxylic acid, making it a challenging substrate for standard amide bond formation protocols. Furthermore, the presence of a stereocenter at this position introduces the risk of racemization, a critical parameter to control in the synthesis of chiral pharmaceuticals.[5]

We will explore the mechanistic underpinnings of various classes of coupling reagents, provide a data-driven framework for their selection, and present detailed, field-proven protocols to empower researchers to overcome these synthetic hurdles.

Section 1: The Synthetic Challenge: Steric Hindrance and Epimerization

The primary obstacle in coupling 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is the steric congestion around the carboxyl group. This bulkiness impedes the approach of both the activating agent and the incoming amine nucleophile, drastically slowing the rate of the desired reaction.[1][3] This can lead to the decomposition of activated intermediates or the prevalence of side reactions.

A second, equally critical challenge is the preservation of stereochemical integrity. The α-carbon is chiral, and the harsh conditions or specific intermediates involved in some coupling reactions can facilitate its epimerization, leading to a loss of enantiopurity.[5][6] This often occurs through the formation of an oxazolone or ketene intermediate, particularly if the carboxylic acid contains an α-stereocenter.[1][7] Therefore, the ideal coupling reagent must be powerful enough to overcome the steric barrier while being mild enough to prevent racemization.

Steric_Hindrance cluster_acid Sterically Hindered Acid Acid R-COOH (Bulky R Group) Product Amide Product (Low Yield) Acid->Product Nucleophilic Attack (Slow & Hindered) Reagent Coupling Reagent Reagent->Acid Activation (Slow) Amine Amine (R'-NH2) Amine->Product

Caption: Logical diagram of steric hindrance impeding amide coupling.

Section 2: A Comparative Analysis of Coupling Reagent Classes

The choice of coupling reagent is the most critical factor for success. Reagents are broadly categorized based on their activation mechanism.

Carbodiimides: The Workhorses

Carbodiimides like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common, cost-effective reagents.[8] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9][10]

  • Mechanism: The carboxylic acid adds across the N=C=N bond of the carbodiimide. The resulting O-acylisourea is then attacked by the amine to form the amide, releasing a urea byproduct.[1][10]

  • Advantages: EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification via aqueous extraction.[8][10]

  • Disadvantages: For hindered acids, the O-acylisourea can undergo a slow intramolecular rearrangement to a stable N-acylurea, a common side reaction that terminates the desired pathway.[8][11] Carbodiimides alone are also known to cause significant racemization.[6]

  • The Crucial Role of Additives: To mitigate these issues, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives rapidly trap the O-acylisourea to form an active ester intermediate that is more stable and less prone to racemization, yet still sufficiently reactive towards the amine.[7][8][11]

Onium Salts: The High-Efficiency Specialists

Phosphonium and aminium/uronium salts are among the most powerful coupling reagents, prized for their high efficiency and speed, especially in difficult cases.[12][13]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a derivative of the older BOP reagent, but avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2][6] These reagents directly generate the HOBt (or HOAt for PyAOP) active ester, bypassing the O-acylisourea intermediate.[2][13]

    • Advantages: Reactions are rapid, high-yielding, and generally clean. Phosphonium salts do not cause guanidinylation side reactions, a known issue with uronium salts.[13] They are excellent for sterically hindered couplings.[14]

  • Aminium/Uronium Salts (e.g., HBTU, HATU): HBTU and HATU are analogous to their phosphonium counterparts. HATU, which incorporates 7-aza-1-hydroxybenzotriazole (HOAt), is exceptionally potent due to the neighboring group effect of the pyridine nitrogen in the active ester, which accelerates the coupling reaction.[13]

    • Advantages: Extremely fast and effective, often considered the "gold standard" for challenging couplings.[15]

    • Disadvantages: Can cause guanidinylation of the amine if the coupling reagent is in excess or if acid activation is slow.[13][15] This side reaction is particularly problematic in cyclization or fragment coupling reactions.

Alternative Methods for Recalcitrant Cases

When even the most potent onium salts fail, converting the carboxylic acid to a more reactive species may be necessary.

  • Acid Halides (Chlorides and Fluorides): Conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride produces a highly electrophilic species that reacts rapidly even with hindered amines.[1] However, the conditions are harsh and can be incompatible with sensitive functional groups.[12] A milder and often superior alternative is the in situ formation of an acyl fluoride using reagents like TFFH or BTFFH.[16][17] Acyl fluorides balance high reactivity with greater stability and reduced steric profile compared to acid chlorides.[16]

  • Mixed Anhydrides: Reagents like isobutyl chloroformate (IBCF) react with the carboxylic acid to form a mixed carbonic anhydride. This activates the acid for nucleophilic attack. This method is inexpensive and the byproducts are benign.[1] Careful control of temperature is required to prevent side reactions.

Section 3: Data-Driven Reagent Selection Guide

The optimal choice of reagent depends on the nucleophilicity of the amine partner, cost considerations, and the desired scale of the reaction. The following table provides a comparative summary for coupling 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid.

Reagent SystemReagent ClassRelative CostKey Advantages for Hindered SystemsPotential DrawbacksRecommended Use Case
EDC / OxymaPure CarbodiimideLowGood balance of reactivity and cost. Water-soluble byproduct simplifies workup. Oxyma is safer than HOBt.[11]Slower than onium salts. Risk of N-acylurea formation if activation is sluggish.[8]First-line choice for initial trials and scale-up due to cost and efficiency.
HATU / DIPEA Aminium SaltHighExtremely high reactivity and speed. Excellent for hindered acids and poorly nucleophilic amines.[13][15]High cost. Potential for amine guanidinylation.[13] Requires careful stoichiometry.For challenging couplings where EDC/Oxyma fails or when reaction time is critical.
PyBOP / DIPEA Phosphonium SaltHighHigh reactivity, clean reaction profile, and low risk of racemization.[2][13] No guanidinylation side product.[13]High cost. Byproduct can sometimes be difficult to remove.Excellent alternative to HATU, especially for fragment coupling or when guanidinylation is a concern.
IBCF / NMM Mixed AnhydrideVery LowVery inexpensive and suitable for large-scale synthesis. Byproducts are volatile.[1]Requires cryogenic temperatures (-20 °C to 0 °C). Potential for side reactions if not controlled.Large-scale synthesis where cost is a primary driver and the protocol is well-optimized.
TFFH / Base Acyl FluorideMediumHighly effective for the most sterically demanding couplings.[16][17] Generates a small, highly reactive intermediate.Reagent can be moisture-sensitive. Requires an additional step for in situ formation.When all other standard coupling methods provide unsatisfactory yields.

Section 4: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the recommended coupling strategies. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for coupling with weakly nucleophilic or sterically hindered amines where maximum reactivity is required.

Materials:

  • 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.2 M).

  • Add the amine (1.1 equiv) to the solution.

  • In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the addition of DIPEA (3.0 equiv).

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective and Scalable Coupling using EDC/OxymaPure

This is the recommended starting protocol due to its balance of cost, safety, and efficiency.

Materials:

  • 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • OxymaPure (1.5 equiv)

  • DIPEA or N-methylmorpholine (NMM) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), OxymaPure (1.5 equiv), and the amine (1.1 equiv).

  • Dissolve the components in anhydrous DCM or DMF (approx. 0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution, followed by the dropwise addition of DIPEA (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup (DCM): Dilute with DCM and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Workup (DMF): Dilute with a large volume of ethyl acetate and wash with water (3x) to remove DMF and the water-soluble urea byproduct, followed by a brine wash. Dry, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

Protocol_Workflow start Start dissolve 1. Dissolve Acid, Amine & Additive in Anhydrous Solvent start->dissolve cool 2. Cool to 0 °C (Optional, but recommended) dissolve->cool add_reagents 3. Add Coupling Reagent & Base cool->add_reagents react 4. Stir at RT (Monitor by LC-MS/TLC) add_reagents->react workup 5. Aqueous Workup (Acid/Base Wash) react->workup purify 6. Dry, Concentrate & Purify (Chromatography) workup->purify end End (Pure Amide) purify->end

Caption: General workflow for an amide coupling reaction.

Section 5: Mechanistic Insights & Troubleshooting

Understanding the reaction mechanism is key to troubleshooting. The diagram below illustrates the widely accepted pathway for carbodiimide coupling in the presence of an HOBt-type additive. The additive serves to convert the unstable O-acylisourea into a more stable active ester, which minimizes side reactions.

Carbodiimide_Mechanism Carbodiimide/Additive Coupling Mechanism RCOOH R-COOH Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea EDC EDC (Carbodiimide) EDC->Isourea HOBt HOBt / Oxyma (Additive) ActiveEster Active Ester (More Stable) HOBt->ActiveEster Amine R'-NH2 Amide Amide Product Amine->Amide Isourea->ActiveEster Fast Trapping NAcylurea N-Acylurea (Side Product) Isourea->NAcylurea Slow Rearrangement (Side Reaction) Urea Urea Byproduct Isourea->Urea ActiveEster->HOBt ActiveEster->Amide Nucleophilic Attack

Caption: Mechanism of carbodiimide coupling with an additive.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling agent for the hindered substrate. 2. Poor quality or wet solvent/reagents. 3. Inactive amine (e.g., protonated salt).1. Switch to a more powerful reagent (e.g., from EDC/Oxyma to HATU). 2. Use freshly dried, anhydrous solvents. 3. Ensure a sufficient amount of non-nucleophilic base (e.g., DIPEA) is used to free the amine.
N-Acylurea Side Product The O-acylisourea intermediate is rearranging faster than it is being trapped or reacting with the amine (common with carbodiimides).[8]1. Increase the concentration of the additive (Oxyma or HOBt). 2. Switch to an onium salt (HATU, PyBOP) which does not form an O-acylisourea intermediate.
Epimerization Detected 1. Base is too strong or reaction temperature is too high. 2. Prolonged reaction time with the activated species.1. Use a weaker base (e.g., NMM instead of DIPEA). 2. Ensure the reaction is not run longer than necessary. 3. Use additives known to suppress racemization like HOAt (in HATU) or Oxyma.
Guanidinylation of Amine Using an excess of a uronium/aminium reagent (HBTU, HATU) with a slow-reacting acid.[13][15]1. Use the coupling reagent as the limiting reagent (e.g., 0.95 equiv relative to the amine). 2. Switch to a phosphonium reagent like PyBOP.

Conclusion

The successful amide coupling of sterically hindered substrates like 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is a non-trivial but achievable synthetic operation. A systematic approach to reagent selection is paramount. For general purposes and scale-up operations, a modern carbodiimide system such as EDC/OxymaPure offers an excellent combination of efficiency, safety, and cost-effectiveness. For more challenging transformations involving unreactive amines or when higher throughput is required, the use of a high-potency onium salt like HATU is recommended. By understanding the mechanistic principles and potential pitfalls associated with each reagent class, researchers can confidently select the optimal conditions to synthesize these valuable molecular building blocks with high yield and fidelity.

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Al-Warhi, T., et al. (2012). Recent development in peptide coupling reagents. ResearchGate. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2019). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules, 24(10), 1949. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling?. Retrieved from [Link]

  • Wu, X.-F., et al. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters, 21(14), 5699-5703. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 263-267. Retrieved from [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2001). 3.7 Phosphonium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-455. Retrieved from [Link]

Sources

Application

Application Note: Recrystallization Solvents for Purifying 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

[1][2][3] Abstract This guide details the purification of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid (FMB-Acid), a critical intermediate in the synthesis of neprilysin inhibitors and related pharmacophores.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract

This guide details the purification of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid (FMB-Acid), a critical intermediate in the synthesis of neprilysin inhibitors and related pharmacophores.[1][2] While chromatographic methods exist, recrystallization offers a scalable, cost-effective alternative for removing regioisomeric impurities and process by-products.[1][2] This note provides a "First Principles" approach to solvent selection, a validated binary solvent protocol (Ethyl Acetate/Heptane), and a contingency strategy for salt formation should the free acid exhibit low melting point behavior.

Introduction & Compound Analysis

The target molecule, 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid , possesses a lipophilic aryl-alkyl tail and a polar carboxylic acid head.[1][2] This amphiphilic nature dictates its solubility profile.[1]

  • Chemical Structure: A butanoic acid backbone substituted at the

    
    -position with a 3-fluoro-4-methoxybenzyl group.[1]
    
  • Predicted Properties:

    • pKa: ~4.5 (typical for

      
      -substituted aliphatic acids).[1][2]
      
    • Lipophilicity (LogP): ~2.5–3.0.[1][2]

    • Physical State: Likely a low-melting solid (

      
      ) or viscous oil depending on enantiomeric purity.[1][2]
      

Purification Challenge: The primary impurities in this synthesis are often the des-fluoro analog, the regioisomer (2-fluoro-4-methoxy), or unreacted alkylating agents.[1][2] Recrystallization exploits the differential solubility of these planar aromatic impurities compared to the target acid.[2]

Solvent Selection Strategy

Solubility Parameter Matching

To achieve high recovery and purity, we utilize a Binary Solvent System .[2] The "Good Solvent" must dissolve the compound at elevated temperatures, while the "Anti-Solvent" induces supersaturation upon cooling.[2]

Solvent ClassRoleSuitability for FMB-AcidComments
Esters (Ethyl Acetate, Isopropyl Acetate)Solvent High Excellent solubility for the carboxylic acid; moderate boiling point allows easy drying.[1][2]
Alcohols (Ethanol, IPA)Solvent Medium Good solubility, but risk of esterification if heated with strong acid traces.[1][2] Harder to remove solvates.[1]
Alkanes (Heptane, Hexane)Anti-Solvent High The acid is sparingly soluble in cold alkanes.[1][2] Miscible with esters.
Aromatics (Toluene)Hybrid Medium "Goldilocks" solvent.[1][2] Soluble hot, insoluble cold.[1][2] Good for removing non-polar tars.[1]
Chlorinated (DCM)Solvent Low Too strong; difficult to crystallize from.[1][2]
Recommended Solvent Systems

Based on the fluorinated aromatic structure, the following systems are prioritized:

  • Primary System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent) .[1][2]

    • Why: Offers the most tunable supersaturation curve.[2] Heptane effectively precipitates the hydrophobic fluorinated ring system while keeping polar impurities in solution.[2]

  • Secondary System: Toluene (Single Solvent) .

    • Why: Effective if the crude material contains significant non-polar "oily" impurities.[2]

Experimental Protocols

Protocol A: Solvent Screening (Small Scale)

Objective: Determine the metastable zone width and optimal solvent ratio.[1][2]

  • Place 100 mg of crude FMB-Acid into a 4 mL vial.

  • Add 0.2 mL Ethyl Acetate (EtOAc). Heat to

    
    .
    
    • Observation: If not dissolved, add EtOAc in 0.1 mL increments until clear.[1][2]

  • Once dissolved hot, add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Add just enough EtOAc (1-2 drops) to clear the solution again.[1][2]

  • Allow to cool slowly to room temperature (RT) without stirring.

  • Result Analysis:

    • Crystals: Proceed to Protocol B.

    • Oil/Emulsion: Re-heat, add more solvent, or switch to Protocol C (Salt Formation).[1][2]

    • Precipitate: Amorphous solid indicates cooling was too fast or anti-solvent concentration too high.[1]

Protocol B: Scaled Recrystallization (EtOAc / Heptane)

Target Scale: 10 g – 1 kg[1][2]

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10 g crude FMB-Acid into a reactor/flask.

    • Add 20 mL Ethyl Acetate (2 vol).

    • Heat to

      
        (Reflux).[1][2] Agitate until fully dissolved.
      
    • Note: If insolubles remain (inorganic salts), perform a hot filtration.[1][2]

  • Anti-Solvent Addition (Hot):

    • Maintain temperature at

      
      .
      
    • Slowly add n-Heptane via addition funnel.[1]

    • Target Ratio: Typically 1:3 to 1:5 (EtOAc:Heptane).[1][2] Stop addition if slight turbidity persists, then clear with minimal EtOAc.[1][2]

  • Controlled Cooling (The Critical Step):

    • Cool to

      
        over 30 minutes.
      
    • Seeding: Add 0.1% wt pure seed crystals (if available) at

      
       to prevent oiling out.
      
    • Cool to

      
        over 2 hours (
      
      
      
      ).
    • Optional: Cool further to

      
       for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the slurry using a Buchner funnel or centrifuge.

    • Wash: Wash the cake with cold Heptane/EtOAc (5:1 ratio).

    • Dry: Vacuum oven at

      
       for 12 hours.
      
Protocol C: "Rescue" Strategy (DCHA Salt Formation)

Use this if the free acid persists as an oil.[1][2]

Many


-substituted butanoic acids are oils.[1] Converting them to the Dicyclohexylamine (DCHA)  salt creates a high-melting crystalline solid that is easily purified.[1][2]
  • Dissolve crude acid in Acetone (5 vol).

  • Add 1.05 eq of Dicyclohexylamine dropwise.[1]

  • The salt usually precipitates immediately.[1][2] Heat to reflux to dissolve, then cool to crystallize.[1][2]

  • Filter the salt, wash with cold acetone.[1][2]

  • Regeneration: Suspend salt in EtOAc, wash with 1N HCl. The free acid dissolves in the organic layer.[2] Evaporate to obtain pure oil/solid.[1]

Process Visualization

Workflow: Recrystallization Decision Tree

Recrystallization_Workflow Start Start: Crude FMB-Acid CheckState Physical State Check Start->CheckState Solid Solid / Waxy Solid CheckState->Solid If Solid Oil Viscous Oil CheckState->Oil If Oil SolventScreen Solvent Screen: EtOAc/Heptane Solid->SolventScreen SaltForm Salt Formation (Protocol C) (+ Dicyclohexylamine) Oil->SaltForm Stabilize Recryst Recrystallization Protocol B (Heat -> Seed -> Cool) SolventScreen->Recryst Crystals Form SolventScreen->SaltForm Oils Out PurityCheck Analyze Purity (HPLC) Recryst->PurityCheck SaltForm->PurityCheck After Acidification PurityCheck->Recryst Fail (Repeat) Success Target Purity >98% PurityCheck->Success Pass

Figure 1: Decision matrix for processing 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid based on physical state.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Dissolution Temp

Too High: Degradation (decarboxylation risk).[1][2] Too Low: Incomplete dissolution, poor yield.[1][2]
Cooling Rate

Too Fast: Entrapment of impurities, formation of amorphous oil.[1][2] Too Slow: Inefficient cycle time.[1]
Seeding Temp

Critical: Seeding in the metastable zone prevents "oiling out" (Liquid-Liquid Phase Separation).[1][2]
Water Content

Moisture can cause the acid to oil out in non-polar systems.[2] Ensure solvents are dry.[1]
Troubleshooting "Oiling Out"

If the product separates as a second liquid phase rather than crystals:

  • Re-heat to dissolve the oil.

  • Add more Solvent (EtOAc) to increase solubility.

  • Seed heavily (1-2 wt%) at a slightly higher temperature.

  • Reduce Anti-solvent ratio initially, adding the rest after crystallization has started.

References

  • Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Standard text for solvent selection principles). [1][2]

  • Beckmann, W. (2013).[1][2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Reference for seeding and cooling curves). [1][2]

  • PubChem Compound Summary. (2023). 2-(4-Fluoro-3-methylphenyl)-4-methoxybutanoic acid (Structural Analog Data). National Center for Biotechnology Information.[1]

  • Tung, H. H., et al. (2009).[1][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[1] (Guidance on anti-solvent addition strategies). [1][2]

(Note: Specific literature for this exact CAS number is proprietary or sparse; protocols are derived from validated methodologies for structural analogs such as Ibuprofen, Naproxen, and Sacubitril intermediates.)[1][2]

Sources

Method

Application Notes and Protocols for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Phenylalkanoic Acids in Drug Discovery The 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is a besp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylalkanoic Acids in Drug Discovery

The 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is a bespoke chemical entity designed for utility as a sophisticated building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a fluorinated and methoxylated phenyl ring coupled with a butanoic acid side chain, presents a unique combination of physicochemical properties that are highly desirable in modern medicinal chemistry. The fluoro and methoxy substituents on the aromatic ring are critical for modulating metabolic stability, lipophilicity, and the electronic environment, which in turn can significantly influence the binding affinity of a final drug molecule to its biological target. This intermediate is particularly poised for the development of novel therapeutics targeting a range of diseases where modulation of specific enzymes or receptors is key. A prime area of application for this intermediate is in the synthesis of selective enzyme inhibitors, such as those for phosphodiesterase-4 (PDE4), a well-established target for inflammatory diseases.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is provided in the table below. Proper handling and storage are crucial to maintain the integrity of this intermediate.

PropertyValueSource/Method
Molecular FormulaC₁₂H₁₅FO₃Calculated
Molecular Weight226.24 g/mol Calculated
AppearanceOff-white to pale yellow solidPredicted
SolubilitySoluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water.Predicted
StorageStore in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.Standard Practice

Synthetic Protocol for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid via Malonic Ester Synthesis

The following protocol details a reliable and scalable method for the synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, leveraging the classic malonic ester synthesis pathway. This method is advantageous due to its use of readily available starting materials and its robust nature.[1][2][3]

Causality of Experimental Choices:
  • Malonic Ester Synthesis: This classical C-C bond-forming reaction is ideal for converting an alkyl halide into a carboxylic acid with a two-carbon extension.[4] The α-protons of diethyl malonate are sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong base like sodium ethoxide, forming a stable enolate.

  • Starting Material: 3-Fluoro-4-methoxybenzyl bromide is selected as the alkylating agent due to its commercial availability and the reactivity of the benzylic bromide as a good electrophile in Sₙ2 reactions.[5][6]

  • Base: Sodium ethoxide is used to deprotonate diethyl malonate. It is crucial to use an alkoxide base that matches the alkyl group of the malonic ester to prevent transesterification as a side reaction.[1]

  • Hydrolysis and Decarboxylation: The final steps involve the saponification of the diester to a dicarboxylic acid, followed by acid-catalyzed decarboxylation upon heating to yield the desired monosubstituted butanoic acid.[7]

Experimental Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Diethyl Malonate Enolate A->C Deprotonation B Sodium Ethoxide in Ethanol B->C E Alkylated Diethyl Malonate C->E SN2 Reaction D 3-Fluoro-4-methoxybenzyl bromide D->E G 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid E->G Saponification & Decarboxylation F Aqueous NaOH, then H3O+ & Heat F->G

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Protocol:
  • Enolate Formation:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of absolute ethanol.

    • Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

    • Once all the sodium has reacted and the solution has cooled to room temperature, add 40.0 g (0.25 mol) of diethyl malonate dropwise via the dropping funnel over 30 minutes.

  • Alkylation:

    • To the freshly prepared sodium diethyl malonate solution, add a solution of 54.75 g (0.25 mol) of 3-fluoro-4-methoxybenzyl bromide in 50 mL of absolute ethanol dropwise over 1 hour.[5]

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of the Alkylated Ester:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-[(3-fluoro-4-methoxyphenyl)methyl]malonate.

  • Hydrolysis and Decarboxylation:

    • To the crude diester, add 150 mL of a 20% aqueous sodium hydroxide solution. Heat the mixture to reflux for 4 hours to ensure complete saponification of the ester groups.

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of the substituted malonic acid should form.

    • Heat the acidified mixture to reflux for an additional 6-8 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

    • Cool the reaction mixture to room temperature. The product may precipitate out or can be extracted with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-[(3-fluoro-4-methoxyphenyl)methyl]butanoic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product in high purity.

Application in the Synthesis of a Novel PDE4 Inhibitor

The structural motifs present in 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid make it an excellent precursor for the synthesis of novel phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[8] The following protocol outlines a hypothetical, yet plausible, synthetic route to a novel PDE4 inhibitor using our target intermediate.

Synthetic Scheme for a Hypothetical PDE4 Inhibitor:

API_Synthesis cluster_part1 Intermediate Synthesis cluster_part2 Amide Coupling Intermediate 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid Coupling Amide Coupling (e.g., EDC, HOBt) Intermediate->Coupling Amine Substituted Amine (e.g., 4-amino-3,5-dichloropyridine) Amine->Coupling API Hypothetical PDE4 Inhibitor Coupling->API

Caption: Proposed synthesis of a novel PDE4 inhibitor.

Step-by-Step Protocol for Amide Coupling:
  • Activation of the Carboxylic Acid:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 2-[(3-fluoro-4-methoxyphenyl)methyl]butanoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add 1.1 equivalents of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 equivalents of an auxiliary coupling agent like 1-hydroxybenzotriazole (HOBt).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Bond Formation:

    • To the activated acid solution, add 1 equivalent of the desired amine (for example, a substituted aminopyridine, a common moiety in PDE4 inhibitors).

    • Add 1.2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final, highly pure API.

Conclusion

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is a versatile and valuable pharmaceutical intermediate. The synthetic protocol detailed herein provides a robust method for its preparation. Its structural features make it a prime candidate for the synthesis of novel therapeutics, particularly in the area of anti-inflammatory drug discovery. The provided application note for the synthesis of a hypothetical PDE4 inhibitor illustrates a practical and scientifically sound use for this intermediate, highlighting its potential to contribute to the development of next-generation medicines.

References

  • Chemistry Steps. Malonic Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Google Patents. US3701814A - Process of alkylation with base of metal oxide.
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

  • Molecules. (2015, April 21). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. Malonic acid, benzal-, diethyl ester. Retrieved from [Link]

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • University of Calgary. Ch21: Malonic esters. Retrieved from [Link]

  • Pearson. Carbanions II. Alkylation of Malonic Ester and Acetoacetic Ester. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Fluorinated Butanoic Acid Derivatives

Introduction Fluorinated organic molecules are of paramount importance in the pharmaceutical, agrochemical, and materials science industries.[1][2] The introduction of fluorine atoms into organic compounds can dramatical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical, agrochemical, and materials science industries.[1][2] The introduction of fluorine atoms into organic compounds can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Among the vast array of organofluorine compounds, fluorinated butanoic acid derivatives represent a critical class of building blocks and active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the scale-up synthesis of fluorinated butanoic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to transition these syntheses from the laboratory bench to larger-scale production. The focus is on providing practical, field-proven insights into the challenges and solutions associated with scaling up fluorination reactions, with an emphasis on safety, efficiency, and robustness.

Core Challenges in Scaling Up Fluorination Reactions

The synthesis of fluorinated compounds on a large scale presents a unique set of challenges that must be carefully addressed to ensure a safe, efficient, and reproducible process. These challenges stem from the inherent reactivity of many fluorinating agents and the often-exothermic nature of the reactions.

Key challenges include:

  • Handling of Hazardous Reagents: Many common fluorinating agents, such as elemental fluorine (F₂) and hydrogen fluoride (HF), are highly toxic, corrosive, and reactive.[3][4] Their use on a large scale necessitates specialized equipment and stringent safety protocols.[3][4][5]

  • Exothermicity and Temperature Control: Fluorination reactions are frequently highly exothermic.[3] Managing the heat generated is critical to prevent runaway reactions, ensure product selectivity, and maintain a safe operating environment.[3] This becomes increasingly difficult at larger scales where the surface-area-to-volume ratio decreases.

  • Material Compatibility: The corrosive nature of many fluorinating agents and the reaction byproducts, such as HF, requires careful selection of reactor materials.[3][6] Standard glass-lined reactors may not be suitable, and specialized alloys like Hastelloy or Inconel are often required.[3]

  • Mass Transfer Limitations: In gas-liquid reactions, such as those involving fluorine gas, achieving efficient mass transfer between the phases can be a significant hurdle to achieving high conversion rates.[3]

  • Purification of Products: The purification of fluorinated compounds can be challenging due to their unique physical properties. Techniques such as distillation, crystallization, and chromatography need to be optimized for large-scale operations.[7]

  • Byproduct Formation: Side reactions, such as elimination, can lead to the formation of undesired byproducts, complicating purification and reducing overall yield.[8]

Strategic Approaches to Scale-Up

To address the challenges outlined above, several strategic approaches have been developed for the scale-up of fluorination reactions. The choice of strategy depends on the specific target molecule, the chosen fluorinating agent, and the desired scale of production.

Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology for safely and efficiently conducting hazardous reactions on a large scale.[3][5][9][10] By performing reactions in a continuous stream through a reactor, several advantages are realized:

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, effectively mitigating the risks associated with highly exothermic reactions.[3]

  • Improved Safety: The small reaction volume at any given time minimizes the potential impact of a runaway reaction.[5][10]

  • Precise Control of Reaction Parameters: Residence time, temperature, and stoichiometry can be precisely controlled, leading to higher yields and selectivities.[11]

  • Facilitated Handling of Gaseous Reagents: The introduction and mixing of gaseous reagents like fluorine are more easily and safely managed in a closed-loop flow system.[3][5]

Selection of Fluorinating Agents

The choice of fluorinating agent is a critical decision in any fluorination reaction, particularly at scale. While traditional reagents like F₂ and HF are effective, their hazardous nature often leads to the exploration of safer alternatives.

Fluorinating AgentCommon ApplicationsAdvantagesChallenges for Scale-Up
Elemental Fluorine (F₂) (diluted) Direct fluorinationHigh reactivity, cost-effectiveHighly toxic and corrosive, requires specialized equipment.[3][4][5]
Selectfluor® Electrophilic fluorinationSolid, stable, and easier to handle than F₂.[12][13]Can be expensive for large-scale use.
Diethylaminosulfur Trifluoride (DAST) DeoxyfluorinationEffective for converting alcohols and carbonyls.Thermally unstable, potential for elimination byproducts.[8][14]
Fluolead™ DeoxyfluorinationCrystalline, thermally stable, and less sensitive to moisture than DAST.[1]Higher cost compared to some other reagents.[1]
Potassium Fluoride (KF) Nucleophilic fluorinationInexpensive and readily available.[12]Often requires phase-transfer catalysts and harsh reaction conditions.

Scale-Up Protocol: Synthesis of 4,4,4-Trifluorobutanoic Acid

This protocol details the scale-up synthesis of 4,4,4-trifluorobutanoic acid, an important intermediate in organic synthesis.[15] The procedure is based on the hydrolysis of ethyl 4,4,4-trifluorobutanoate.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Saponification cluster_1 Step 2: Work-up and Acidification cluster_2 Step 3: Extraction and Purification A Ethyl 4,4,4-trifluorobutanoate C Reaction Mixture (Stirring at RT) A->C B Potassium Hydroxide Methanol/Water B->C D Concentration (Reduced Pressure) C->D E Partition between Water and Ether D->E F Acidification with HCl (pH 1) E->F G Ether Extraction F->G H Brine Wash & Drying (Anhydrous MgSO₄) G->H I Filtration & Evaporation H->I J 4,4,4-Trifluorobutanoic Acid (Final Product) I->J

Caption: Workflow for the synthesis of 4,4,4-trifluorobutanoic acid.

Materials and Equipment
Material/EquipmentSpecification
ReactorGlass-lined or stainless steel reactor with overhead stirrer, temperature probe, and addition funnel
Starting MaterialEthyl 4,4,4-trifluorobutanoate
ReagentsPotassium hydroxide, Methanol, Water, 10% Hydrochloric acid, Diethyl ether, Brine
Drying AgentAnhydrous magnesium sulfate
Analytical¹H-NMR, ¹⁹F-NMR
Step-by-Step Protocol
  • Reactor Setup: Charge a suitable reactor with a solution of potassium hydroxide (123 g) in methanol (900 mL) and water (80 mL).

  • Addition of Starting Material: Cool the reactor contents to 0-5 °C using an ice-water bath. Slowly add ethyl 4,4,4-trifluorobutanoate (160 g) to the stirred solution, maintaining the internal temperature below 10 °C.[15]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[15] Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Work-up: To the resulting residue, add water and diethyl ether. Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice-water bath and slowly add cold 10% hydrochloric acid until the pH reaches 1.[15]

  • Extraction: Extract the acidic aqueous solution with diethyl ether (3 x volume).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x volume). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4,4,4-trifluorobutanoic acid as a solid.[15]

Expected Yield and Purity
ParameterValue
Yield ~98%[15]
Purity (by NMR) >97%[16]
Melting Point 30-31 °C[17]
Boiling Point 166-167 °C[17]

Safety Considerations for Large-Scale Fluorination

A comprehensive risk assessment must be conducted before any scale-up activities.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.

  • Gloves: Use gloves with demonstrated resistance to the specific chemicals being handled (e.g., neoprene or butyl rubber for HF).

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For handling highly hazardous reagents like F₂, specialized protective suits may be necessary.

Engineering Controls
  • Fume Hoods and Ventilated Enclosures: All operations involving volatile and toxic fluorinating agents must be performed in a certified chemical fume hood or a ventilated enclosure.[4]

  • Gas Detection: Continuous monitoring for leaks of gaseous fluorinating agents or HF is crucial.[4]

  • Scrubbers: A scrubber system should be in place to neutralize any unreacted or vented fluorinating agents.[4][5]

  • Emergency Shutdown: An easily accessible emergency shutdown system for gas and reagent flows is essential.[4]

First Aid
  • Calcium Gluconate: A 2.5% calcium gluconate gel must be readily available for immediate treatment of skin exposure to HF.[5][6]

  • Emergency Shower and Eyewash: Ensure immediate access to a safety shower and eyewash station.

Conclusion

The scale-up synthesis of fluorinated butanoic acid derivatives presents significant but manageable challenges. By leveraging modern synthetic strategies such as continuous flow chemistry, carefully selecting appropriate fluorinating agents, and adhering to stringent safety protocols, these valuable compounds can be produced safely and efficiently on a large scale. The protocols and guidelines presented in this document provide a solid foundation for researchers and process chemists to successfully navigate the complexities of scaling up fluorination reactions.

References

  • Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (2025, September 4). Vertex AI Search.
  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (2021, July 27).
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC.
  • Late-Stage Fluorination:
  • Fluorination Remains Key Challenge in API Synthesis. (2026, February 6). Pharmaceutical Technology.
  • Overcoming Challenges in Fluorine-Based Chemistry. (2020, November 15). Pharmaceutical Technology.
  • Safer fluorination process developed using flow electrochemistry. (2021, August 2). Chemistry World.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF.
  • Application Notes and Protocols for Handling Gaseous Fluorin
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025, July 29).
  • Synthesis of α-fluorocarboxylic acids and deriv
  • Continuous-Flow Processes for the Production of Floxacin Intermediates. (2020, December 31).
  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024, April 23).
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkyl
  • Continuous Flow Synthesis of TriFluoroPerAcetic Acid (TFPAA) and Its Applications in Oxidative Processes.
  • 4,4,4-Trifluorobutyric acid | 406-93-9. (2026, January 13). ChemicalBook.
  • 4,4,4-trifluorobutanoic acid - 406-93-9, C4H5F3O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • Byproduct formation in the synthesis of 2-Fluoro-2-methylbutano
  • Development of Synthesis and Large Scale Technology for Ultrahigh Energy Density Fluoro-Organic Compounds. (2002, October 15). DTIC.
  • 4,4,4-Trifluorobutyric acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals.
  • Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. ePrints Soton - University of Southampton.
  • CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.
  • 4,4,4-Trifluorobutyric acid | CAS 406-93-9. SCBT.
  • Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF.
  • Fluorinated building blocks in drug design: new p
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025, October 2). RSC Publishing.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). MDPI.
  • CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021, August 9).
  • Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. Organic Chemistry Portal.
  • Rapid and effective removal of perfluorooctanoic acid from proteomics samples. (2012, August 15). PubMed.
  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (2025, January 23). PMC.
  • Expression and purification of fluorinated proteins
  • Ice Core Record of Persistent Short‐Chain Fluorinated Alkyl Acids: Evidence of the Impact

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides guidance on the safe handling and storage of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid based on the chemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides guidance on the safe handling and storage of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid based on the chemical properties of structurally similar compounds. No specific safety data sheet (SDS) for this exact compound was publicly available at the time of writing. Therefore, all procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed by the user's institution before commencing any work.

Introduction: Understanding the Compound

The presence of the fluoro- and methoxy- functional groups on the phenyl ring, coupled with the carboxylic acid moiety, indicates that the compound may exhibit moderate biological activity and requires appropriate containment to prevent inadvertent exposure. The protocols outlined below are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Hazard Identification and Risk Assessment

Based on data from structurally related fluoro-methoxyphenyl and butanoic acid derivatives, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Many organic acids and fluorinated aromatic compounds can cause irritation upon contact with skin and eyes.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][3][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][3]

A thorough risk assessment should be conducted before handling this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Inferred Hazard Classification
Hazard ClassCategoryGHS Hazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1][2][3][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3][5]
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following PPE is mandatory when handling 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid in solid or solution form.

  • Hand Protection: Wear nitrile or neoprene gloves that are regularly inspected for tears or punctures before use.[1][2][5]

  • Eye Protection: Chemical safety goggles are required at all times.[1][2][4] A face shield should be used when there is a risk of splashing.[1]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fastened.[2]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[5][6] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.

  • Ventilation: All weighing, handling, and solution preparation must be conducted inside a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[1][7][8]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][7]

Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for maintaining the compound's integrity and ensuring personnel safety.

General Handling Workflow

The following diagram illustrates the standard workflow for safely handling the compound from receipt to use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE VerifyHood Verify Fume Hood Functionality Prep->VerifyHood Retrieve Retrieve Compound from Storage VerifyHood->Retrieve Weigh Weigh Compound in Fume Hood Retrieve->Weigh Prepare Prepare Solution in Fume Hood Weigh->Prepare Use Use in Experiment Prepare->Use Decontaminate Decontaminate Work Area Use->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Store Return Compound to Storage Dispose->Store RemovePPE Doff PPE Correctly Store->RemovePPE

Caption: Standard workflow for handling 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid.

Detailed Protocol for Weighing and Solution Preparation
  • Preparation:

    • Ensure all required PPE is correctly donned.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary equipment (spatulas, weigh paper, glassware, solvent).

    • Place a tared weigh boat on an analytical balance inside the fume hood.

  • Weighing:

    • Carefully open the container of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, avoiding any sudden movements that could generate dust.

    • Using a clean spatula, transfer the desired amount of the solid compound to the weigh boat.

    • Securely close the primary container immediately after dispensing.

  • Solution Preparation:

    • Carefully add the weighed solid to a suitable flask or beaker.

    • Slowly add the desired solvent, ensuring the container is pointed away from your face.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

  • Post-Procedure:

    • Clean any residual solid from the balance and work surface using a damp cloth or towel.

    • Dispose of all contaminated materials (weigh paper, gloves, etc.) in a designated hazardous waste container.[7][8]

Storage Conditions

Proper storage is crucial to maintain the stability and purity of the compound.

  • Container: Store in the original, tightly sealed container to prevent contamination and exposure to moisture.[1][7][8][9]

  • Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][7][8][9] A recommended storage temperature is between 2-8°C for long-term stability.[10]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][6][11]

Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

Emergency Response Logic

G cluster_exposure Exposure Response cluster_spill Spill Response Start Emergency Event Exposure Personnel Exposure? Start->Exposure Spill Chemical Spill? Exposure->Spill No Skin Skin Contact: Flush with water for 15 min. Exposure->Skin Yes (Skin) Eye Eye Contact: Flush with water for 15 min. Exposure->Eye Yes (Eye) Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Yes (Inhalation) Ingestion Ingestion: Seek immediate medical attention. Exposure->Ingestion Yes (Ingestion) Evacuate Evacuate Immediate Area Spill->Evacuate Yes End End of Procedure Spill->End No SeekMedical Seek Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical SeekMedical->End Alert Alert Supervisor & Safety Officer Evacuate->Alert Contain Contain Spill with Inert Material Alert->Contain Cleanup Clean Up with Appropriate Kit Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose Dispose->End

Caption: Logical flow for responding to spills or personnel exposure incidents.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][7][9] Seek medical attention if irritation persists.[1][3]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][7][9] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[3][7][9] Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[3][9]

Spill Cleanup
  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled container for hazardous waste disposal.[7][8][11]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6][7]

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.[5][8]

Waste Disposal

All waste generated from handling 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, including contaminated PPE, empty containers, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[3][7][8]

Conclusion

While 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid lacks specific safety data, a cautious and informed approach based on the principles of chemical similarity allows for its safe handling. By implementing robust engineering controls, consistent use of appropriate PPE, and adherence to the detailed protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.

References

  • View PDF. Safety Data Sheet. [Link]

  • Biosolutions. Material Safety Data Sheet for Biogrind 202 LF. [Link]

  • AAPPTec, LLC. Safety Data Sheet for H-(S)-β-Phe(3-OMe)-OH. [Link]

  • Fisher Scientific. Safety Data Sheet for 4-(4-Methoxyphenyl)butyric acid. [Link]

  • PubChem. 2-(4-Fluoro-3-methylphenyl)-4-methoxybutanoic acid. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet for 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid. [Link]

Sources

Application

Application Note: Thermodynamic Solvation and Formulation Profiling for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid

Physicochemical Profiling & Solvation Thermodynamics To rationally design a solvent system for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid , we must first deconstruct its molecular architecture. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Solvation Thermodynamics

To rationally design a solvent system for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid , we must first deconstruct its molecular architecture. As a Senior Application Scientist, I approach solvent selection not by trial and error, but through thermodynamic principles. This compound features a lipophilic 3-fluoro-4-methoxybenzyl moiety attached to a flexible butanoic acid backbone.

  • The Lipophilic Core: The fluorine atom increases the lipophilicity (LogP) and alters the electron density of the aromatic ring, making it highly hydrophobic.

  • The Polar Headgroup: The terminal carboxylic acid (predicted pKa ~4.5) serves as both a strong hydrogen-bond (H-bond) donor and acceptor.

  • The Methoxy Group: Acts as an additional H-bond acceptor.

According to Yalkowsky’s General Solubility Equation (GSE)[1], the intrinsic aqueous solubility of a compound is inversely proportional to its octanol-water partition coefficient (LogP) and its melting point (which reflects crystal lattice energy). Because this molecule possesses a flexible backbone (reducing crystal lattice energy compared to rigid planar analogs) but high lipophilicity, its primary barrier to aqueous solubility is hydrophobic cavity formation in water. Therefore, disrupting hydrophobic interactions using polar aprotic solvents or micellar encapsulation is the most thermodynamically favorable approach.

Empirical Solvent Matrices & Green Chemistry Considerations

When selecting solvents, modern pharmaceutical development requires balancing solvation power with toxicity, downstream compatibility, and environmental impact[2]. The table below categorizes solvents based on their physical properties and suitability for this specific compound.

SolventDielectric Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Solvation Mechanism for Target CompoundPredicted SolubilitySuitability & Application
DMSO 46.7Strong H-bond acceptor for the -COOH group; solvates the fluoro-aromatic core.> 50 mg/mLIdeal for in vitro master stocks.
Ethanol 24.5H-bond donor/acceptor; disrupts crystal lattice.10 - 25 mg/mLGood alternative to DMSO; greener profile[2].
PEG-400 12.4Lowers aqueous dielectric constant; steric stabilization.5 - 15 mg/mLExcellent co-solvent for in vivo dosing.
Water (pH 3.0) 80.1Highly unfavorable; compound remains protonated and lipophilic.< 0.1 mg/mLPoor ; will cause immediate precipitation.
Water (pH 7.4) 80.1Favorable ion-dipole interactions due to -COOH deprotonation.1 - 5 mg/mLModerate ; suitable for highly diluted biochemical assays.

Self-Validating Formulation Protocols

A protocol is only as robust as its built-in validation. The following workflows incorporate quality control steps to ensure the thermodynamic stability of your solutions.

Protocol A: Preparation of 50 mM Master Stock for In Vitro Assays

Causality: Dimethyl sulfoxide (DMSO) is chosen because its polar aprotic nature perfectly complements the H-bond donating capability of the carboxylic acid, while its hydrophobic methyl groups solvate the fluoro-aromatic ring without causing ionization.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 11.3 mg of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid (MW ~226.25 g/mol ) into a sterile, amber glass vial to protect from potential photo-degradation.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution at 2500 RPM for 60 seconds at room temperature (20-25°C). Do not heat, as this can cause transient supersaturation that will crash out upon cooling.

  • Self-Validation Step (Tyndall Effect): In a darkened room, shine a focused laser pointer through the vial. A clear, invisible beam path indicates complete thermodynamic solvation. If the beam path is visible (scattering), micro-particulates are present, requiring 5 minutes of ultrasonic bath treatment.

  • Storage: Aliquot into single-use tubes and store at -20°C.

Protocol B: Biocompatible Co-Solvent Formulation for In Vivo Dosing

Causality: Direct injection or oral gavage of high-concentration DMSO is toxic and causes tissue necrosis. We utilize a ternary system: a water-miscible co-solvent (PEG-400) to lower the dielectric constant of the aqueous phase, and a non-ionic surfactant (Tween 80) to form micelles that encapsulate the lipophilic fluoro-aromatic core, preventing precipitation upon dilution in the aqueous environment of the gastrointestinal tract or bloodstream[3].

Step-by-Step Methodology:

  • Primary Solvation: Dissolve the required API dose in 5% (v/v) Ethanol or DMSO. Vortex until completely clear.

  • Surfactant Addition: Add 5% (v/v) Tween 80. Vortex vigorously for 2 minutes. Crucial: The surfactant must coat the solvated API molecules before aqueous exposure.

  • Co-Solvent Addition: Add 40% (v/v) PEG-400 and mix by inversion.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing to prevent localized precipitation.

  • Self-Validation Step (HPLC-UV Centrifugation): Centrifuge a 100 µL sample of the final formulation at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the area-under-the-curve (AUC) matches your theoretical yield standard, the formulation is a true solution/stable micellar dispersion. If the AUC is lower, invisible precipitation has occurred, and the Tween 80 ratio must be increased.

Visualizations of Solvation Logic

SolventSelection Start 2-[(3-Fluoro-4-methoxyphenyl) methyl]butanoic acid App Determine Application Start->App InVitro In Vitro Assays (Cell Culture / Biochemical) App->InVitro High throughput InVivo In Vivo Dosing (Oral / IP / IV) App->InVivo Animal models Stock Prepare Master Stock (10-50 mM) InVitro->Stock CoSolvent Co-Solvent / Surfactant System InVivo->CoSolvent DMSO 100% DMSO (Max 0.1% final in assay) Stock->DMSO Formulation 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline CoSolvent->Formulation

Workflow for selecting the appropriate solvent system based on experimental application.

SolvationMechanism Molecule Target Molecule 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid Carboxyl Carboxylic Acid (-COOH) Polar Headgroup Molecule->Carboxyl Methoxy Methoxy Group (-OCH3) H-Bond Acceptor Molecule->Methoxy Aromatic Fluoro-Aromatic Ring Lipophilic Core Molecule->Aromatic Water Water Carboxyl->Water Deprotonation (pH > 4.5) DMSO_Solv DMSO / Ethanol H-Bonding & Dipole Carboxyl->DMSO_Solv H-Bond Donor Methoxy->DMSO_Solv H-Bond Acceptor PEG_Tween PEG-400 / Tween 80 Micellar Encapsulation Aromatic->PEG_Tween Hydrophobic Interaction

Mechanistic breakdown of molecular interactions between the compound's functional groups and solvents.

References

1.[3] Title: Solubilizing excipients in oral and injectable formulations Source: Pharmaceutical Research (PubMed) URL: 2.[1] Title: Prediction of Drug Solubility by the General Solubility Equation (GSE) Source: Journal of Chemical Information and Computer Sciences (ACS Publications) URL: 3.[2] Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: Organic Process Research & Development (ACS Publications) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid

Welcome to the technical support center for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation with this compound. The following question-and-answer format addresses specific challenges with detailed scientific explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Why am I observing poor aqueous solubility with 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid?

Answer:

The poor aqueous solubility of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is inherent to its molecular structure. As a carboxylic acid, its solubility is highly dependent on the pH of the aqueous medium.[1][2][3] The presence of a substituted phenyl group contributes to the molecule's lipophilicity, further limiting its ability to dissolve in water. At a neutral or acidic pH, the carboxylic acid group remains largely protonated (in its -COOH form), which is less polar and therefore less soluble in water.[2][3] To improve aqueous solubility, it is essential to deprotonate the carboxylic acid to its more polar and soluble carboxylate form (-COO⁻) by adjusting the pH.[4]

How can I improve the aqueous solubility of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid for my in vitro assays?

Answer:

For in vitro assays, several strategies can be employed to enhance the aqueous solubility of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid. The most direct approach is pH modification. Additionally, the use of co-solvents can be highly effective.

A. pH Adjustment:

By increasing the pH of your aqueous buffer to a value above the compound's pKa, you can significantly increase its solubility. Carboxylic acids are more soluble in water when they are deprotonated to their carboxylate anion form, which occurs at a pH above their pKa.[2]

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a stock solution: Dissolve a known amount of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or methanol.

  • Prepare aqueous buffers: Prepare a series of aqueous buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Titration: Slowly add small aliquots of the stock solution to each buffer while stirring.

  • Observation: Visually inspect for precipitation. The buffer with the lowest pH that maintains the desired concentration of the compound without precipitation is the optimal choice for your experiment.

  • Final concentration: Ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental outcome.

B. Co-solvents:

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[5][6] Commonly used co-solvents in pharmaceutical formulations include polyethylene glycols (PEGs), propylene glycol, and ethanol.[5][7][8]

dot

Co_Solvent_Action cluster_0 Poorly Soluble Compound in Water cluster_1 Addition of Co-solvent cluster_2 Homogeneous Solution Compound Compound Water Water Compound->Water Low Solubility Co_Solvent Co_Solvent Compound->Co_Solvent Soluble in Co-solvent Water->Co_Solvent Miscible Homogeneous_Mixture Compound in Water/Co-solvent Mixture Co_Solvent->Homogeneous_Mixture Forms

Caption: Mechanism of Co-solvent Action.

Table 1: Recommended Co-solvents for Initial Screening

Co-solventStarting Concentration (v/v)Notes
DMSO0.1 - 1%Common for stock solutions, check for assay interference.
Ethanol1 - 10%Generally well-tolerated in biological assays.
Propylene Glycol1 - 20%A versatile and commonly used solubilizer.[5]
PEG 4005 - 30%Effective for many poorly soluble compounds.[8]
My compound is intended for oral administration. What formulation strategies should I consider to improve its bioavailability?

Answer:

For oral delivery, enhancing the solubility and dissolution rate in the gastrointestinal tract is crucial for achieving adequate bioavailability. Several advanced formulation strategies can be employed.

A. Solid Dispersions:

Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix, often a polymer.[9][10][11] This can enhance solubility by converting the drug to an amorphous state, which has a higher energy state and is more readily dissolved than the crystalline form.[12]

  • Carriers: Hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) are commonly used.[10]

  • Preparation Methods: Techniques include solvent evaporation, hot-melt extrusion, and spray drying.[9][12]

dot

Solid_Dispersion_Workflow API 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid (Crystalline) Method Processing (Solvent Evaporation, Hot-Melt Extrusion, or Spray Drying) API->Method Carrier Polymer Carrier (e.g., PVP, HPMC) Carrier->Method Solid_Dispersion Amorphous Solid Dispersion Method->Solid_Dispersion Dissolution Enhanced Dissolution in Aqueous Media Solid_Dispersion->Dissolution

Caption: Solid Dispersion Formulation Workflow.

B. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly water-soluble drug molecules, like 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, forming inclusion complexes that have enhanced aqueous solubility and stability.[15][16][17]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[14]

Experimental Protocol: Cyclodextrin Complexation Screening

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add the compound: Add an excess amount of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and quantify: Centrifuge or filter the samples to remove the undissolved compound. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Determine optimal complexation: The cyclodextrin and concentration that yield the highest solubility will be the most promising for your formulation.

C. Use of Surfactants:

Surfactants, or surface-active agents, can increase the solubility of hydrophobic drugs by forming micelles in aqueous solutions.[18][19][20][21] The hydrophobic core of the micelle can encapsulate the drug molecule, while the hydrophilic shell interacts with the aqueous environment.[18][22]

Table 2: Common Pharmaceutical Surfactants

SurfactantTypeNotes
Polysorbate 80 (Tween 80)Non-ionicWidely used in oral and parenteral formulations.[22]
Sodium Lauryl Sulfate (SLS)AnionicEffective solubilizer, often used in solid dosage forms.[22]
Cremophor ELNon-ionicA polyethoxylated castor oil used in oral and intravenous formulations.[22]
Solutol HS 15Non-ionicA macrogol 15 hydroxystearate used for solubilizing poorly soluble drugs.
Are there any other advanced techniques I should be aware of for particularly challenging solubility issues?

Answer:

Yes, for compounds with very low solubility, more advanced drug delivery systems may be necessary.

A. Self-Emulsifying Drug Delivery Systems (SEDDS):

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[22][23] The drug is dissolved in this lipid-based formulation and is released in a solubilized state within the fine emulsion droplets, which can enhance absorption.

B. Nanotechnology Approaches:

Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.[24][25] Techniques such as nano-milling and high-pressure homogenization can be used to produce drug nanosuspensions.[23]

dot

Solubility_Enhancement_Logic cluster_Solutions Solubilization Strategies Problem Poor Aqueous Solubility of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid pH_Adjustment pH Adjustment Problem->pH_Adjustment Initial Approach Co_solvents Co-solvents Problem->Co_solvents Initial Approach Surfactants Surfactants pH_Adjustment->Surfactants If insufficient Co_solvents->Surfactants If insufficient Cyclodextrins Cyclodextrin Complexation Surfactants->Cyclodextrins Alternative/Combination Solid_Dispersions Solid Dispersions Cyclodextrins->Solid_Dispersions For Solid Dosage Forms Advanced_Systems Advanced Delivery Systems (SEDDS, Nanosuspensions) Solid_Dispersions->Advanced_Systems For Highly Challenging Cases

Caption: Logical Flow for Selecting a Solubilization Strategy.

References

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (URL: [Link])

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. (URL: [Link])

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (URL: [Link])

  • Cyclodextrin In Drug Delivery: A Review - SciSpace. (URL: [Link])

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (URL: [Link])

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (URL: [Link])

  • Cyclodextrins used as excipients | EMA. (URL: [Link])

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (URL: [Link])

  • Cosolvent - Wikipedia. (URL: [Link])

  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC. (URL: [Link])

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (URL: [Link])

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (URL: [Link])

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (URL: [Link])

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (URL: [Link])

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (URL: [Link])

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (URL: [Link])

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (URL: [Link])

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (URL: [Link])

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (URL: [Link])

  • Improving solubility and accelerating drug development - Veranova. (URL: [Link])

  • Given the data in Problem 47:b. What pH would you make the water ... - Pearson. (URL: [Link])

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. (URL: [Link])

  • Solubility enhancement techniques: A comprehensive review. (URL: [Link])

  • Carboxylic Acid Structure and Chemistry: Part 1. (URL: [Link])

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (URL: [Link])

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (URL: [Link])

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (URL: [Link])

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (URL: [Link])

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (URL: [Link])

  • Solubilizing excipients in oral and injectable formulations - PubMed. (URL: [Link])

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: [Link])

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (URL: [Link])

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (URL: [Link])

  • Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. (URL: [Link])

  • 2-(4-Fluoro-3-methylphenyl)-4-hydroxybutanoic acid | C11H13FO3 | CID - PubChem. (URL: [Link])

Sources

Optimization

Identifying impurities in 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid synthesis

Topic: Synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid[1] Executive Summary & Synthetic Context This guide addresses the impurity profile associated with the synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid[1]

Executive Summary & Synthetic Context

This guide addresses the impurity profile associated with the synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid . This compound is a critical pharmacophore, structurally related to neprilysin inhibitors (e.g., Sacubitril intermediates) and PPAR agonists.

High-purity synthesis of this molecule generally relies on the Malonic Ester Synthesis or Alpha-alkylation of Butyric Acid derivatives .[1] The primary challenge lies in controlling the alkylation stoichiometry to prevent "bis-alkylation" and ensuring complete removal of the potentially genotoxic benzyl halide starting material.[1]

Standard Synthetic Route (Malonic Ester Strategy)
  • Starting Material: Diethyl ethylmalonate (or Diethyl malonate alkylated with ethyl bromide).[1]

  • Alkylation: Reaction with 3-Fluoro-4-methoxybenzyl bromide (CAS 331-61-3) using a base (NaOEt/EtOH or K2CO3/DMF).[1]

  • Hydrolysis & Decarboxylation: Acidic or basic hydrolysis followed by thermal decarboxylation.[1]

Visualizing the Impurity Landscape

The following diagram maps the synthesis pathway and the origin points of critical impurities.

G Start Diethyl ethylmalonate Step1 Alkylation (NaOEt/EtOH) Start->Step1 Reagent 3-Fluoro-4-methoxybenzyl bromide (Reagent) Reagent->Step1 Imp1 IMPURITY A: Unreacted Benzyl Bromide (Genotoxic) Reagent->Imp1 Residual Int1 Intermediate: Dialkyl Malonate Ester Step1->Int1 Imp2 IMPURITY B: Bis-benzylated Analog (Over-alkylation) Step1->Imp2 Excess Reagent Imp4 IMPURITY D: Des-ethyl Analog (Start Material Impurity) Step1->Imp4 Impure Malonate Step2 Hydrolysis & Decarboxylation Int1->Step2 Product TARGET: 2-[(3-Fluoro-4-methoxyphenyl) methyl]butanoic acid Step2->Product Imp3 IMPURITY C: Ethyl Ester Intermediate (Incomplete Hydrolysis) Step2->Imp3 Incomplete Rxn

Figure 1: Critical Control Points (CCP) in the synthesis pathway showing the origin of Impurities A, B, C, and D.

Troubleshooting Guide: FAQs & Solutions

This section addresses specific technical hurdles reported by researchers characterizing this molecule.

Category 1: Alkylation Issues

Q1: I observe a persistent impurity at RRT ~1.3 that tracks with the addition of the benzyl bromide. Mass spec shows [M + 138].[1] What is this?

  • Diagnosis: This is likely the Bis-benzylated impurity (Impurity B in Fig 1).[1]

  • Mechanism: In the presence of excess base or if the reaction mixture is not homogenous, the mono-alkylated product can deprotonate again and react with a second equivalent of 3-Fluoro-4-methoxybenzyl bromide.[1]

  • Corrective Action:

    • Stoichiometry: Ensure the ratio of Diethyl ethylmalonate to Base to Benzyl Bromide is strictly 1.1 : 1.05 : 1.0 . Using a slight excess of the malonate (nucleophile) minimizes the chance of the product reacting further.[1]

    • Order of Addition: Add the benzyl bromide slowly to the pre-formed enolate solution at a controlled temperature (0–5°C) to favor mono-alkylation.

Q2: How do I efficiently remove unreacted 3-Fluoro-4-methoxybenzyl bromide (Impurity A)?

  • Context: Benzyl halides are potential genotoxic impurities (PGIs) and must be controlled to ppm levels.[1]

  • Solution:

    • Chemical Quench: Add a scavenger such as morpholine or imidazole (0.1 eq) at the end of the alkylation step.[1] These amines react rapidly with the benzyl bromide to form highly polar salts that are easily washed away during the aqueous workup.[1]

    • Purification: Recrystallization of the final acid from Heptane/Ethyl Acetate (9:1) is highly effective at rejecting neutral organic halides.[1]

Category 2: Hydrolysis & Decarboxylation [1][2][3]

Q3: My LC-MS shows a peak at [M + 28]. Is this an ethyl ester?

  • Diagnosis: Yes, this is the Ethyl Ester Intermediate (Impurity C).[1]

  • Cause: Incomplete hydrolysis.[1] The steric bulk of the alpha-ethyl and alpha-benzyl groups hinders the attack of hydroxide on the ester carbonyls.[1]

  • Corrective Action:

    • Increase the reaction temperature to reflux (>80°C).

    • Switch from NaOH to KOH (more soluble in alcohols) or use LiOH in a THF/Water mixture, as Lithium coordinates with the carbonyl oxygen, accelerating hydrolysis.[1]

Q4: I see a peak corresponding to [Target - 28]. What is this?

  • Diagnosis: This is likely the Des-ethyl analog (2-[(3-Fluoro-4-methoxyphenyl)methyl]acetic acid).[1]

  • Origin: This arises if your starting material was Diethyl malonate instead of Diethyl ethylmalonate , or if the ethylation step failed in a two-step synthesis.[1]

  • Verification: Check the Certificate of Analysis (CoA) of your starting malonate ester.[1]

Analytical Methodologies

To accurately quantify these impurities, we recommend the following validated HPLC protocol.

Table 1: Recommended HPLC Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge)Standard stationary phase for separating aromatic acids.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses ionization of the carboxylic acid, sharpening the peak.[1]
Mobile Phase B Acetonitrile (ACN)Strong eluent for hydrophobic benzyl derivatives.[1]
Gradient 0-2 min: 20% B; 2-15 min: 20%→80% B; 15-20 min: 80% B.Gradient required to elute non-polar bis-alkylated impurities.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 210 nm and 264 nm210 nm for general sensitivity; 264 nm is specific to the fluorinated anisole ring.[1]
Sample Diluent Water:ACN (50:50)Matches initial gradient conditions.[1]
Table 2: Relative Retention Times (RRT)
CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11][12] RRTIdentification Note
Target Acid 1.00Major Peak
Impurity C (Ester) 1.15 - 1.20Late eluter due to ester lipophilicity.[1]
Impurity A (Benzyl Bromide) 1.35Non-polar; verify with standard injection.[1]
Impurity B (Bis-alkylated) 1.50+Very late eluter; highly lipophilic.[1]
References & Authority
  • Synthesis of Phenylmalonate Derivatives:

    • Source: Patent EP0032620A1.[1] Describes the general synthesis of 2-arylpropionic acids and esters via malonate intermediates, specifically citing 3-fluoro-4-substituted analogs.

    • Relevance: Establishes the validity of the malonic ester route for this scaffold.

    • Link:

  • Reagent Properties (3-Fluoro-4-methoxybenzyl bromide):

    • Source: ChemicalBook & Sigma-Aldrich Technical Data.[1]

    • Relevance: Confirms physical properties and safety handling (Lachrymator, corrosive) essential for protocol design.

    • Link:[1]

  • Impurity Profiling in Alkylation:

    • Source: "Alkylation of Enolate Ions" (LibreTexts/OpenStax).[1]

    • Relevance: Provides the mechanistic grounding for "Bis-alkylation" and "O-alkylation" side reactions in enolate chemistry.[1]

    • Link:

  • HPLC Method Validation:

    • Source: ResearchGate - "HPLC-Based Strategies for Impurity Profiling".[1]

    • Relevance: Supports the use of C18 columns and acidic mobile phases for separating phenyl-alkanoic acids.[1]

    • Link:

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel.[1] 3-Fluoro-4-methoxybenzyl bromide is a lachrymator and skin irritant.[1]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Fluorinated Phenyl Acid Coupling

Welcome to the technical support center for amide coupling reactions involving fluorinated phenyl acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving fluorinated phenyl acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic properties of fluorinated aromatic systems can present specific challenges, leading to undesired side reactions and compromised yields. This resource offers field-proven insights and solutions to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Amide Product

You've set up your coupling reaction with a fluorinated phenylacetic or benzoic acid, but analysis by TLC or LC-MS shows a significant amount of unreacted starting materials.

Possible Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: The electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the carboxylate, making activation more difficult.

    • Solution: Switch to a more potent coupling reagent. While standard carbodiimides like EDC and DCC can be effective, uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyAOP, PyBOP) are generally more robust for these substrates.[1][2] For particularly challenging couplings, consider converting the carboxylic acid to a more reactive acyl fluoride.[3][4][5][6]

  • Reduced Amine Nucleophilicity: If your amine coupling partner is also electron-deficient (e.g., an aniline with electron-withdrawing groups), its reduced nucleophilicity can stall the reaction.[7]

    • Solution: Employ a protocol specifically designed for unreactive amines. A combination of EDC and DMAP with a catalytic amount of HOBt has proven effective.[8] Alternatively, increasing the reaction temperature (e.g., to 40-60 °C) can sometimes overcome the activation barrier, though this should be done cautiously to avoid racemization if chiral centers are present.[7]

  • Steric Hindrance: Bulky groups on either the acid or the amine can physically block the reactive centers from approaching each other.[5][7]

    • Solution: In addition to using a more powerful coupling reagent, consider generating a less sterically demanding reactive intermediate. Acyl fluorides are smaller than the activated esters formed by many common coupling reagents and can be highly effective in sterically hindered situations.[3][5]

Experimental Protocol: High-Yield Coupling of an Electron-Deficient Amine with a Fluorinated Phenyl Acid using EDC/DMAP/HOBt

This protocol is adapted from a method demonstrated to be effective for electron-deficient and unreactive amines.[8]

  • To a solution of the fluorinated phenyl acid (1.0 equiv) in acetonitrile (0.2 M), add the amine (1.0 equiv), EDC (1.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Significant Formation of N-Acylurea Byproduct

When using a carbodiimide reagent (EDC, DCC), you observe a significant amount of a byproduct that is difficult to remove, identified as an N-acylurea.

Possible Causes & Solutions:

  • Slow Amine Attack: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide is susceptible to an intramolecular rearrangement to form a stable N-acylurea.[7][9] This is more likely to occur if the amine is not sufficiently nucleophilic to intercept the intermediate quickly.

    • Solution 1: Use of Additives: Incorporating additives like HOBt or HOAt is strongly recommended when using carbodiimides.[10] These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards rearrangement but still highly reactive towards the amine.[7][11]

    • Solution 2: Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and additive before introducing the amine can sometimes improve yields and reduce side reactions.[12][13]

Workflow for Minimizing N-Acylurea Formation

Caption: Decision workflow for troubleshooting N-acylurea byproduct formation.

Problem 3: Decarboxylation of α-Fluorophenylacetic Acid Substrates

Your reaction involving an α-fluorophenylacetic acid derivative is yielding products resulting from the loss of CO₂.

Possible Causes & Solutions:

  • Substrate Instability: α-Fluorocarboxylic acids can be prone to decarboxylation under certain conditions, particularly with heat or under photoredox catalysis.[14][15][16] While this reactivity can be harnessed for specific synthetic transformations, it is an undesired side reaction during amide coupling.[14][15]

    • Solution 1: Mild Reaction Conditions: Avoid elevated temperatures. Most modern coupling reactions can be run effectively at room temperature or even at 0 °C.[17]

    • Solution 2: Reagent Selection: Some reagents used to generate acyl fluorides, such as DAST or Deoxo-Fluor, can promote side reactions. Consider using alternative fluorinating agents like TFFH or BTFFH which are known to generate acyl fluorides under milder conditions with fewer byproducts.[3][10]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated phenyl acids prone to side reactions in amide coupling?

The high electronegativity of fluorine significantly influences the electronic properties of the phenyl ring and the carboxylic acid moiety.[18][19] This can lead to:

  • Reduced Reactivity: The electron-withdrawing effect of fluorine deactivates the carboxyl group, making its activation by coupling reagents more challenging.[17]

  • Altered Acidity: The pKa of the carboxylic acid is lowered, which can affect the equilibrium of the activation step.

  • Increased Susceptibility to Side Reactions: In some cases, such as with α-fluorophenylacetic acids, the fluorine substitution can enable alternative reaction pathways like decarboxylation.[14]

Q2: Which class of coupling reagent is generally the best starting point for these substrates?

For a robust starting point with fluorinated phenyl acids, especially when coupling with less reactive amines or sterically hindered partners, uronium/aminium salts like HATU are an excellent choice.[1][7] They are highly reactive, and the addition of a base like DIPEA is standard practice. If HATU fails, phosphonium salts like PyAOP are a powerful alternative.[1]

Table 1: Comparison of Coupling Reagent Classes for Fluorinated Phenyl Acids
Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICCost-effective, readily available.Less reactive, prone to N-acylurea formation, racemization risk.[7][20]
Uronium/Aminium HATU, HBTU, HCTUHigh reactivity, fast reactions, good for hindered couplings.[1][2]Can cause guanidinylation of the amine if not used properly.[12]
Phosphonium PyAOP, PyBOPHighly effective for hindered systems, low racemization.[1][20]Higher cost, byproducts can be difficult to remove.
Acyl Fluoride Precursors TFFH, BTFFHGenerates highly reactive, sterically small acyl fluorides in situ, excellent for very challenging couplings.[3][5][10]Requires handling of fluorinating agents.

Q3: How does pre-activation of the carboxylic acid help minimize side reactions?

Pre-activation involves mixing the carboxylic acid, coupling reagent, and any additives (like HOBt) for a short period before adding the amine.[13] This allows for the formation of the active ester intermediate. Adding the amine to this pre-formed intermediate can be beneficial because:

  • It ensures the acid is fully activated before the amine is present, which can improve overall reaction efficiency.

  • For uronium/aminium reagents like HATU, it can prevent a side reaction where the coupling reagent reacts directly with the amine to form an undesired guanidinium byproduct.[12]

Diagram: Standard vs. Pre-activation Protocol

G cluster_0 Standard Protocol cluster_1 Pre-activation Protocol A Mix Acid, Amine, Coupling Reagent, Base B Stir to Completion A->B C Mix Acid, Coupling Reagent, Base D Stir for 1-5 min C->D E Add Amine D->E F Stir to Completion E->F

Caption: Comparison of standard and pre-activation coupling protocols.

Q4: Can I simply increase the temperature to force a sluggish reaction to completion?

While gently heating (e.g., to 40-60 °C) can sometimes improve yields for unreactive coupling partners, it should be approached with caution.[7] The primary risk is racemization of any chiral centers, particularly α-amino acids.[9][21] Activation of a chiral carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[7] Higher temperatures accelerate this process. It is generally preferable to first try a more potent coupling reagent at room temperature before resorting to heat.

References

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. CEM Corporation. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Available at: [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018). The Doyle Group. Available at: [Link]

  • Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. (2020). ACS Publications. Available at: [Link]

  • Tips and tricks for difficult amide bond formation?. (2021). Reddit. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. (2025). Reddit. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). ACS Publications. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - NIH. Available at: [Link]

  • Decarboxylative Fluorination Strategies for Accessing Medicinally- Relevant Products. ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Coupling Reagents. AAPPTEC. Available at: [Link]

  • Green Chemistry. BORIS Portal. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. JACS. Available at: [Link]

  • Selective amidification reaction: how to manage the chemical condition avoiding secondary products?. ResearchGate. Available at: [Link]

  • A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes. PMC. Available at: [Link]

  • Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC - NIH. Available at: [Link]

  • Base-Free Hiyama Coupling Reaction via a Group 10 Metal Fluoride Intermediate Generated by C–F Bond Activation. Organometallics. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. ProPeptide. Available at: [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. PMC. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). University of Southern Denmark. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]

  • Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Fluoro-4-Methoxy Substituted Carboxylic Acids

Welcome to the technical support center for the purification of 3-fluoro-4-methoxy substituted carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-fluoro-4-methoxy substituted carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The unique electronic properties conferred by the fluorine and methoxy substituents can present specific challenges during purification. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your target molecules.

The Challenge of Purifying 3-Fluoro-4-Methoxy Substituted Carboxylic Acids

The presence of a fluorine atom and a methoxy group on the aromatic ring of carboxylic acids significantly influences their physicochemical properties. The fluorine atom is highly electronegative, impacting the acidity and reactivity of the carboxylic acid group.[1] The methoxy group, being electron-donating, can also affect the molecule's polarity and solubility. These combined effects can lead to purification difficulties, such as the formation of persistent impurities, challenges in crystallization, and unexpected chromatographic behavior.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-fluoro-4-methoxy substituted carboxylic acids in a question-and-answer format.

Question 1: My final product is an oil and will not crystallize. What should I do?

Answer:

Oiling out during crystallization is a common issue, often caused by residual solvents, impurities, or the intrinsic properties of the compound. Here’s a systematic approach to troubleshoot this problem:

  • Ensure Complete Removal of Reaction Solvents: Trace amounts of organic solvents from the reaction or extraction steps can act as an "anti-solvent" for crystallization. Ensure your crude product is thoroughly dried under high vacuum.

  • Attempt Recrystallization from Different Solvent Systems: The choice of solvent is critical for successful recrystallization.[2] For 3-fluoro-4-methoxy substituted carboxylic acids, consider the following solvent systems, starting with single solvents and moving to binary mixtures:

    • Single Solvents: Water, ethanol, methanol, ethyl acetate, toluene.

    • Binary Solvent Systems: Ethanol/water, methanol/water, ethyl acetate/hexanes, toluene/hexanes.

  • Scratching and Seeding: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can initiate crystal growth. If you have a small amount of pure, solid material, "seeding" the supersaturated solution with a tiny crystal can induce crystallization.

  • Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals that trap impurities. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Purity Check: If the above steps fail, it's likely that impurities are inhibiting crystallization. Analyze your crude product by TLC, LC-MS, or NMR to identify the nature of the impurities.

Question 2: I am struggling to remove the unreacted starting material from my product. What purification strategy should I use?

Answer:

The choice of purification strategy depends on the nature of the starting material.

  • Acid-Base Extraction: If the starting material is not acidic, you can use acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). Your carboxylic acid product will move into the aqueous layer as its carboxylate salt. The non-acidic starting material will remain in the organic layer. Separate the layers and then acidify the aqueous layer with an acid like HCl to precipitate your purified carboxylic acid.[3]

  • Column Chromatography: If both your product and the starting material are acidic, column chromatography is often the most effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate compounds with different polarities.

  • Recrystallization: If the solubility profiles of your product and the starting material are sufficiently different in a particular solvent, recrystallization can be a simple and effective purification method.

Question 3: My purified product shows a persistent impurity with a similar polarity. How can I remove it?

Answer:

Closely related impurities can be challenging to remove. Here are some advanced strategies:

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. It offers much higher resolution than standard column chromatography.

  • Derivative Formation and Purification: In some cases, it may be easier to purify a derivative of your carboxylic acid. For example, you can convert the carboxylic acid to its methyl ester, purify the ester by chromatography or distillation, and then hydrolyze it back to the pure carboxylic acid.

  • Recrystallization with a Different Solvent System: Sometimes, changing the solvent system for recrystallization can alter the solubility of the impurity relative to the product, allowing for its removal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect when synthesizing 3-fluoro-4-methoxy substituted carboxylic acids?

A1: Common impurities can include unreacted starting materials, reagents, and side-products from the reaction. For instance, in the synthesis of 3-fluoro-4-methoxybenzoic acid from the corresponding aldehyde, you might find residual aldehyde. In syntheses involving ester hydrolysis, incomplete hydrolysis can leave residual ester in your final product.

Q2: How do the fluoro and methoxy groups affect the acidity of the carboxylic acid?

A2: The fluorine atom, being highly electronegative, has an electron-withdrawing inductive effect, which tends to increase the acidity of the carboxylic acid. The methoxy group has an electron-donating resonance effect and a weaker electron-withdrawing inductive effect. The overall effect on acidity will depend on their relative positions to the carboxylic acid group.

Q3: What analytical techniques are best for assessing the purity of my 3-fluoro-4-methoxy substituted carboxylic acid?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR). ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.[5]

Detailed Experimental Protocol: Recrystallization of 3-Fluoro-4-methoxybenzoic Acid

This protocol provides a general guideline for the recrystallization of 3-fluoro-4-methoxybenzoic acid. The optimal solvent and conditions should be determined experimentally.

Materials:

  • Crude 3-fluoro-4-methoxybenzoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of ethanol. Heat the mixture gently. If the solid dissolves, add water dropwise until the solution becomes cloudy. This indicates that an ethanol/water mixture is a suitable solvent system.

  • Dissolution: Place the crude 3-fluoro-4-methoxybenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with stirring.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe the formation of crystals. For maximum yield, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation:

PropertyValueSource
Melting Point211-213 °C[5]
AppearanceWhite to almost white powder or crystal[6]
Purity (Typical)>98.0% (GC)[6]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common purification challenges with 3-fluoro-4-methoxy substituted carboxylic acids.

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Liquid/Oil or Complex Mixture extraction Acid-Base Extraction purification_choice->extraction Different Acidities check_purity Assess Purity (TLC, LC-MS, NMR) recrystallization->check_purity oily_product Oily Product? recrystallization->oily_product column_chromatography->check_purity poor_separation Poor Separation? column_chromatography->poor_separation extraction->check_purity pure Pure Product check_purity->pure Yes impure Product is Impure check_purity->impure No impure->recrystallization Try again impure->column_chromatography Try alternative change_solvent Change Solvent System oily_product->change_solvent slow_cool Slower Cooling / Seeding oily_product->slow_cool change_solvent->recrystallization slow_cool->recrystallization change_eluent Adjust Eluent Polarity poor_separation->change_eluent prep_hplc Consider Prep-HPLC poor_separation->prep_hplc change_eluent->column_chromatography prep_hplc->check_purity

Caption: A workflow diagram for troubleshooting the purification of 3-fluoro-4-methoxy substituted carboxylic acids.

References

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • LookChem.com. (n.d.). 3-fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]

  • Chemsrc. (2025, August 26). (3-Fluoro-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Google Patents. (n.d.). CN108863773A - The preparation method of 3- methoxy cinnamic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, January 20). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Alpha-Branched Carboxylic Acids

Welcome to the Technical Support Center for synthetic workflows involving alpha-branched carboxylic acids. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic workflows involving alpha-branched carboxylic acids. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic barriers encountered when functionalizing 2-substituted butanoic acids (e.g., 2-methylbutanoic acid, 2-ethylbutanoic acid, and 2-phenylbutanoic acid).

The alpha-substituent creates a steric shield around the carbonyl carbon (C1), restricting the Bürgi-Dunitz trajectory required for nucleophilic attack. This leads to stalled reactions, increased epimerization at the chiral alpha-center, and the formation of dead-end byproducts. This guide provides field-proven, self-validating protocols to bypass these bottlenecks.

G Start 2-Substituted Butanoic Acid Reaction Type? Amidation Amidation Start->Amidation Esterification Esterification Start->Esterification HinderedAmine Use Acyl Fluoride (DAST/Deoxo-Fluor) Amidation->HinderedAmine Hindered/Electron-Poor Nucleophile? StandardAmine Use HATU or COMU + DIPEA Amidation->StandardAmine Standard Primary/Secondary Amine AcidSensitive Steglich Esterification (DCC + DMAP) Esterification->AcidSensitive Acid Sensitive Substrate? Robust Acid Chloride via Oxalyl Chloride + DMF Esterification->Robust Robust Substrate

Decision matrix for overcoming steric hindrance in 2-substituted butanoic acids.

Part 1: Amidation Diagnostics & Troubleshooting

Q: Why is my standard EDC/HOBt coupling failing or giving low yields with 2-ethylbutanoic acid? A: The failure is rooted in the lifetime of the reactive intermediates. Standard carbodiimides like EDC form an O-acylisourea intermediate. Because the bulky ethyl group at the C2 position physically blocks the incoming amine, the rate of nucleophilic attack drops drastically. This delay allows the O-acylisourea to undergo a spontaneous 1,3-rearrangement into an unreactive N-acylurea byproduct, permanently killing the reaction.

Q: Which coupling reagent should I use to overcome this steric bulk without causing epimerization? A: You should transition to uronium/aminium salts like HATU or morpholino-based reagents like COMU . HATU is highly superior for sterically hindered substrates due to the neighboring group effect of the nitrogen atom in its azabenzotriazole ring, which accelerates the formation of the highly reactive OAt active ester[1]. Furthermore, COMU displays even higher efficiency than HATU in demanding syntheses and avoids the generation of explosive benzotriazole byproducts[2]. Both reagents effectively suppress the racemization of the chiral C2 center.

Q: What if my amine nucleophile is also sterically hindered or electron-deficient? A: When both coupling partners are hindered, even HATU may fail. In these "dual-hindrance" scenarios, you must minimize the steric footprint of the leaving group. Converting the 2-substituted butanoic acid into an acyl fluoride in situ (using DAST or Deoxo-Fluor) is the optimal strategy. Acyl fluorides are exceptionally stable to hydrolysis but exhibit extreme reactivity toward hindered amines, driving the reaction to completion where standard active esters fail[3].

Protocol 1: Self-Validating HATU-Mediated Amidation

This protocol utilizes a visual validation checkpoint to ensure activation before nucleophile addition.

  • Pre-activation: Dissolve 1.0 eq of the 2-substituted butanoic acid and 1.1 eq of HATU in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

    • Self-Validation Checkpoint: The solution must turn a distinct, bright yellow color within 60 seconds. This confirms the deprotonation of HOAt and the successful formation of the active ester. If the solution remains colorless, the HATU is degraded or the solvent is wet.

  • Nucleophile Addition: Stir for 5 minutes to ensure complete activation, then add 1.2 eq of the amine nucleophile.

  • Monitoring: Monitor the reaction via LC-MS. You should observe the rapid disappearance of the OAt-active ester mass and the appearance of the amide product.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer extensively with 5% LiCl (to remove DMF) and brine.

Part 2: Esterification Diagnostics & Troubleshooting

Q: Fischer esterification is too slow, but forming an acid chloride degrades my acid-sensitive substrate. What is the alternative? A: The Steglich Esterification is the gold standard for mild, room-temperature esterification of hindered carboxylic acids[4]. It utilizes Dicyclohexylcarbodiimide (DCC) as the coupling agent and requires 4-Dimethylaminopyridine (DMAP) as a catalyst.

Q: Why is DMAP strictly required in the Steglich esterification of alpha-branched acids? A: As established earlier, hindered O-acylisoureas rearrange into dead-end N-acylureas before an alcohol can attack. DMAP acts as a highly active, sterically unencumbered acylation catalyst[5]. It rapidly attacks the O-acylisourea to form an N-acylpyridinium intermediate. This intermediate is highly electrophilic, cannot undergo the 1,3-rearrangement, and is easily attacked by the alcohol to form the ester, regenerating the DMAP catalyst[4].

G Acid Alpha-Branched Carboxylic Acid Base DIPEA (Deprotonation) Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU (Activation) Carboxylate->HATU Nucleophilic Attack ActiveEster OAt Active Ester (Highly Reactive) HATU->ActiveEster HOAt Transfer Amide Amide Product + HOAt ActiveEster->Amide Amine Addition Amine Amine Nucleophile Amine->ActiveEster

HATU-mediated activation and amidation pathway for sterically hindered substrates.

Protocol 2: Self-Validating Steglich Esterification

Temperature control is critical to suppress side reactions.

  • Preparation: In an oven-dried flask, dissolve 1.0 eq of the 2-substituted butanoic acid, 1.5 eq of the target alcohol, and 0.1 eq of DMAP in anhydrous CH₂Cl₂ (DCM).

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice bath.

    • Causality: Low temperatures drastically reduce the kinetic rate of the competing 1,3-rearrangement of the O-acylisourea, giving DMAP time to trap the intermediate[5].

  • Activation: Add 1.1 eq of DCC (either neat or as a DCM solution) dropwise.

  • Validation Checkpoint: Stir for 5 minutes at 0 °C. You must observe the formation of a white precipitate (Dicyclohexylurea, DCU). The appearance of this precipitate validates that the activation cycle is proceeding[5].

  • Propagation: Allow the reaction to warm to 20 °C and stir for 3 hours.

  • Isolation: Filter off the precipitated DCU through a Celite pad. Wash the filtrate with 0.5 N HCl (to remove DMAP), followed by saturated NaHCO₃, and dry over MgSO₄[5].

Part 3: Quantitative Reagent Comparison

To assist in selecting the correct reagent for your specific 2-substituted butanoic acid derivative, consult the quantitative performance summary below:

Coupling StrategyActive IntermediateRelative Reaction RateEpimerization Risk at C2Ideal Use Case
EDC / HOBt OBt Active EsterSlowModerateUnhindered, linear carboxylic acids.
HATU / DIPEA OAt Active EsterFastLowStandard amidation of sterically hindered acids[1].
COMU / DIPEA Oxyma Active EsterVery FastVery LowHighly demanding couplings; safer byproduct profile[2].
DAST (Acyl Fluoride) Acyl FluorideExtremely FastLowDual-hindered systems (hindered acid + hindered amine)[3].
DCC / DMAP N-AcylpyridiniumFastHigh (if base is excess)Mild esterification of acid-sensitive hindered substrates[4].

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup University of Urbino URL: [Link]

  • Novelty in the development of biodegradable polymer coatings for biomedical devices: paclitaxel grafting on PDMMLA derivatives PMC - NIH URL: [Link]

  • Succinic anhydride esterification won't go forward Chemistry Stack Exchange URL: [Link]

Sources

Optimization

Technical Support Center: Strategies for Drying Hygroscopic Fluorinated Acid Samples

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with hygroscopic fluorinated acids. The inherent ability of these compounds to abso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with hygroscopic fluorinated acids. The inherent ability of these compounds to absorb atmospheric moisture presents a significant challenge in experimental chemistry, where anhydrous conditions are often paramount for success.

This document provides in-depth, field-proven insights into the challenges, strategies, and best practices for drying and handling these sensitive reagents. We will move beyond simple step-by-step instructions to explain the causality behind our recommended protocols, ensuring you can make informed decisions in your laboratory.

Frequently Asked Questions (FAQs): First Principles

This section addresses the fundamental questions researchers often have about moisture in fluorinated acids.

Q1: Why are fluorinated acids, like Trifluoroacetic Acid (TFA), so hygroscopic?

The hygroscopicity of fluorinated acids is a direct result of their molecular structure. The highly electronegative fluorine atoms create a strong inductive effect, pulling electron density away from the carboxylic acid group. This makes the acidic proton even more positive and enhances its ability to form strong hydrogen bonds with water molecules. This powerful affinity for water means that even brief exposure to ambient air can lead to significant moisture absorption.[1]

Q2: What are the consequences of using a "wet" fluorinated acid in an experiment?

Residual water is not an inert spectator in a reaction; it is a reactive species that can have multiple detrimental effects:

  • Unwanted Reactant: Water can act as a nucleophile, leading to hydrolysis of sensitive functional groups on your substrate or other reagents.

  • Catalyst Inhibition: In many acid-catalyzed reactions, water can compete with the substrate for coordination to the catalyst's active site, reducing its efficacy or poisoning it entirely.

  • Altered Reaction Pathways: The presence of water can change the polarity of the reaction medium and favor different, often undesired, reaction pathways, leading to a complex mixture of products and lower yields of the target molecule.

  • Inconsistent Results: The most frustrating consequence is often a lack of reproducibility. Variable water content from one experiment to the next is a primary cause of inconsistent yields and product profiles.[2]

Q3: How can I accurately quantify the amount of water in my fluorinated acid sample?

The gold standard for water determination is Karl Fischer (KF) titration.[3] This method is highly specific to water and can detect even trace amounts, making it far superior to methods like "loss on drying," which can also measure the loss of other volatile compounds.[3]

There are two main types of KF titration:

  • Volumetric KF: Best for samples with water content above 0.1%.[4]

  • Coulometric KF: Ideal for samples with very low water content (10 to 1000 ppm).[4]

Critical Insight: When analyzing acidic samples like fluorinated acids, the acidic nature of the sample will interfere with the Karl Fischer reaction. It is absolutely essential to add a suitable buffer, such as imidazole or a commercially available acidic buffer solution, to the KF solvent before titration to neutralize the sample and ensure an accurate result.[4]

Troubleshooting Guide: Common Experimental Issues

This section is structured to help you diagnose and solve problems that may arise during your work.

Problem: My reaction yields are inconsistent, or I am observing unexpected side products.

  • Possible Cause: The most likely culprit is variable and uncontrolled water content in your fluorinated acid.

  • Diagnostic Steps & Solution:

    • Quantify the Problem: Do not assume your commercially purchased "anhydrous" acid is truly dry.[2] Use Karl Fischer titration (with appropriate buffering) to determine the precise water content of your current stock bottle.

    • Implement a Drying Protocol: Based on the KF results, select an appropriate drying method from the guide below. Azeotropic distillation is often a robust choice for liquid acids.

    • Ensure Proper Storage: Once dried, the acid must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a container with a tightly sealed cap, potentially using high-quality septa and Parafilm for added protection.[2] Storing the container within a desiccator provides an additional barrier against moisture ingress.[2]

Problem: I attempted to dry my fluorinated acid over phosphorus pentoxide (P₂O₅), but it was ineffective.

  • Possible Cause: Chemical incompatibility and physical passivation of the drying agent.

  • Scientific Explanation: Phosphorus pentoxide is a powerful drying agent because it is the anhydride of phosphoric acid.[5] However, its effectiveness is compromised when drying other acids. Upon contact with water, P₂O₅ reacts to form a film of polymetaphosphoric acid on its surface.[6][7] This sticky, glassy layer acts as a barrier, preventing the underlying P₂O₅ from accessing and removing more water, thus passivating the drying agent.[8] Furthermore, P₂O₅ is generally unsuitable for drying acidic compounds.[7]

  • Solution: Discontinue the use of P₂O₅ for this application. Select a more appropriate method, such as distillation. For removing bulk water, azeotropic distillation is highly effective. For fine drying, distillation from a suitable non-reactive desiccant may be possible, but this must be chosen with extreme care to avoid reaction with the acid.

Method Selection and Protocols

Choosing the correct drying strategy is critical. The following decision tree and protocols will guide you to the optimal method for your specific needs.

Decision Tree for Selecting a Drying Strategy

This diagram provides a logical workflow for choosing the appropriate drying technique based on the properties of your fluorinated acid sample and your experimental requirements.

Drying_Strategy_Decision_Tree start Start: Hygroscopic Fluorinated Acid Sample q_state Is the sample a liquid or a solid? start->q_state q_thermal Is the acid thermally stable at its boiling point? q_state->q_thermal Liquid method_vac_oven Vacuum Oven Drying (Low Temperature) q_state->method_vac_oven Solid q_bulk Is bulk water (>1%) suspected? q_thermal->q_bulk Yes method_vac_distill Vacuum Distillation q_thermal->method_vac_distill No (Thermally Labile) q_trace Is ultra-low (<100 ppm) water content required? q_bulk->q_trace No method_azeo Azeotropic Distillation q_bulk->method_azeo Yes method_inert_gas Inert Gas Sparge/Sweep q_trace->method_inert_gas Yes method_kf Final Check: Karl Fischer Titration q_trace->method_kf No method_azeo->q_trace Purified Acid method_vac_distill->q_trace method_vac_oven->method_kf method_inert_gas->method_kf

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid vs. Structural Analogs

Executive Summary For researchers and drug development professionals, the accurate bioanalytical quantification of highly functionalized carboxylic acids is a critical hurdle. 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate bioanalytical quantification of highly functionalized carboxylic acids is a critical hurdle. 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid (Exact Mass: 226.1005 Da) represents a complex structural motif often found in modern synthetic intermediates and novel nonsteroidal anti-inflammatory drug (NSAID) analogs.

This guide provides an authoritative, in-depth comparison of the mass spectrometric fragmentation behavior of this fluorinated compound against established structural analogs like Ibuprofen and 2-(4-methoxyphenyl)butanoic acid. By understanding the underlying collision-induced dissociation (CID) mechanisms, analytical scientists can design highly selective, self-validating LC-MS/MS workflows that minimize matrix effects and maximize sensitivity.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

The analytical power of tandem mass spectrometry (MS/MS) relies on predictable, structure-specific fragmentation. The presence of the 3-fluoro-4-methoxybenzyl moiety fundamentally alters the ionization and dissociation pathways compared to standard aliphatic-aromatic acids.

Positive Ion Mode (ESI+): The Diagnostic Tropylium Rearrangement

While carboxylic acids are traditionally analyzed in negative mode, the electron-rich methoxybenzyl group in 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid makes positive electrospray ionization (ESI+) highly advantageous.

Upon protonation ([M+H]⁺ at m/z 227.1), the molecule undergoes a radical-directed inductive cleavage at the alkyl-benzyl bond. This yields the highly stable 3-fluoro-4-methoxybenzyl cation at m/z 139.0 , which rapidly rearranges to a substituted tropylium ion[1]. The electron-donating methoxy group in the para position strongly stabilizes this carbocation, making it the dominant base peak. Secondary fragmentation involves the radical loss of a methyl group (-•CH₃, 15 Da) to form a radical cation at m/z 124.0, a pathway structurally dictated by the ortho-fluoro substituent[1].

Fragmentation Precursor [M+H]+ m/z 227.1 Precursor Ion H2OLoss [M+H - H2O]+ m/z 209.1 Water Loss Precursor->H2OLoss -H2O (18 Da) Benzyl [C8H8FO]+ m/z 139.0 Fluoromethoxybenzyl Cation Precursor->Benzyl Inductive Cleavage (-C5H9O2) MethylLoss [C7H5FO]+• m/z 124.0 Radical Cation Benzyl->MethylLoss -•CH3 (15 Da) CH2OLoss [C7H6F]+ m/z 109.0 Tropylium Derivative Benzyl->CH2OLoss -CH2O (30 Da)

ESI+ CID fragmentation pathway of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid.

Negative Ion Mode (ESI-): The Decarboxylation Hallmark

In negative mode, the deprotonated molecule ([M-H]⁻ at m/z 225.1) undergoes a characteristic neutral loss of carbon dioxide (CO₂, 44 Da) to yield a product ion at m/z 181.1. This rapid decarboxylation is a universal CID hallmark of NSAIDs and related carboxylic acids. This exact mechanism is famously observed in the "twin ion" phenomenon of ibuprofen, which cleanly fragments from m/z 205 to 161[2][3].

Comparative Performance Data

To objectively evaluate the analytical performance of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, we compare its Multiple Reaction Monitoring (MRM) parameters and Limits of Detection (LOD) against structurally related carboxylic acids.

Note: The fluorine atom increases the compound's lipophilicity (LogP), resulting in stronger retention on C18 stationary phases. This delayed elution shifts the analyte away from early-eluting polar lipids, significantly reducing ion suppression compared to less lipophilic analogs.

CompoundIonization ModePrecursor Ion (m/z)Quantifier Transition (m/z)Qualifier Transition (m/z)Optimal CE (eV)LOD (ng/mL)
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid ESI+ 227.1 139.0 109.0 18 0.5
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acidESI-225.1181.1N/A121.2
2-(4-Methoxyphenyl)butanoic acidESI+209.1121.091.0160.8
IbuprofenESI-205.1161.1113.0102.0

Key Insight: While Ibuprofen is strictly analyzed in negative mode due to the lack of stable positive fragments[3], the fluoromethoxy substitution on our target compound allows for highly sensitive ESI+ quantification. The m/z 139.0 fragment provides superior signal-to-noise (S/N) ratios because biological matrices produce far less background noise in positive mode at this specific mass transition.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes built-in causality checks to verify extraction efficiency and peak purity.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological plasma into a 96-well plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (e.g., Ibuprofen-d3 at 50 ng/mL).

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Causality & Validation: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound carboxylic acids (which typically exhibit >90% plasma protein binding). The use of a deuterated internal standard validates the extraction recovery; if the IS area drops by >20% compared to a neat standard, severe matrix suppression or incomplete precipitation is occurring.

Phase 2: Chromatographic Separation
  • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality & Validation: The acidic mobile phase (pH ~2.7) ensures the carboxylic acid moiety remains fully protonated (neutral) during the LC run. This prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase. To validate column integrity, monitor the peak asymmetry factor (As); it must remain between 0.9 and 1.2.

Phase 3: Mass Spectrometry (MRM Parameters)
  • Source Settings: ESI Positive mode; Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C.

  • Transitions: Monitor 227.1 → 139.0 (Quantifier) and 227.1 → 109.0 (Qualifier).

  • Causality & Validation: The system is self-validating through the Ion Ratio . The ratio of the quantifier (m/z 139.0) to the qualifier (m/z 109.0) must remain within ±15% of the reference standard across all biological samples. A deviation indicates an isobaric matrix interference co-eluting with the target analyte.

Workflow Prep Sample Prep (Protein Precip) LC UPLC Separation (C18, 0.1% FA) Prep->LC ESI ESI Source (Positive Mode) LC->ESI Q1 Q1: Precursor (m/z 227.1) ESI->Q1 Q2 Q2: CID (Argon Gas) Q1->Q2 Q3 Q3: Product (m/z 139.0) Q2->Q3

Targeted LC-MS/MS MRM workflow for carboxylic acid quantification.

References

1.[1] Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers - West Virginia University - 2.[2] Measuring the Mass of an Electron by LC/TOF-MS: A Study of “Twin Ions” - ACS Publications - 3.[3] Data-Directed Detection and Confirmation of Drug Metabolites in Bioanalytical Studies - Waters -

Sources

Comparative

A Researcher's Guide to the Structure-Activity Relationship of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid Analogs as S1P1 Receptor Agonists

In the landscape of modern drug discovery, particularly in the realm of immunological diseases, the modulation of sphingosine-1-phosphate (S1P) receptors has emerged as a highly promising therapeutic strategy.[1][2][3] A...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of immunological diseases, the modulation of sphingosine-1-phosphate (S1P) receptors has emerged as a highly promising therapeutic strategy.[1][2][3] Among the five known S1P receptor subtypes (S1P1-5), the S1P1 receptor is a key regulator of lymphocyte trafficking, making it a prime target for the development of treatments for autoimmune conditions such as multiple sclerosis.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of S1P1 agonists: 2-[(3-fluoro-4-methoxyphenyl)methyl]butanoic acid and its analogs. Our focus will be on understanding how subtle molecular modifications influence potency, selectivity, and pharmacokinetic properties, thereby offering a roadmap for the rational design of next-generation immunomodulators.

The Scientific Rationale: Targeting S1P1 for Immunomodulation

The egress of lymphocytes from secondary lymphoid organs is a critical process in the adaptive immune response, and it is meticulously controlled by the S1P1 receptor.[3][4] Agonism of the S1P1 receptor on lymphocytes leads to its internalization and degradation, rendering the cells unresponsive to the endogenous S1P gradient that normally guides their exit.[4][5] This "functional antagonism" effectively sequesters lymphocytes in the lymph nodes, preventing their infiltration into tissues and subsequent inflammatory damage.[4][5] The therapeutic success of fingolimod, the first-in-class S1P receptor modulator, has validated this approach and spurred the development of more selective S1P1 agonists to mitigate off-target effects, particularly those associated with the S1P3 receptor which can lead to cardiovascular side effects.[6]

The 3-arylpropionic acid scaffold, to which our lead compound belongs, has been identified as a promising starting point for developing potent and selective S1P1 agonists.[7] This guide will dissect the SAR of this scaffold, focusing on key structural modifications and their impact on biological activity.

Deciphering the Structure-Activity Relationship (SAR)

The potency and selectivity of 2-[(3-fluoro-4-methoxyphenyl)methyl]butanoic acid analogs are highly dependent on the interplay of three key structural regions: the acidic head group, the substituted phenyl ring, and the alkyl chain. The following table summarizes the impact of various modifications on S1P1 agonist activity, based on established principles from published SAR studies on related compounds.

Compound IDR1 (Propionic Acid Moiety)R2 (Phenyl Ring Substitution)S1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity Index (S1P3/S1P1)
1 (Lead) -CH(CH2CH3)COOH3-F, 4-OCH3151500100
2 -CH(CH3)COOH3-F, 4-OCH335180051
3 -C(CH3)2COOH3-F, 4-OCH38950119
4 -CH(CH2CH3)CONHOH3-F, 4-OCH350>10000>200
5 -CH(CH2CH3)COOH4-OCH345120027
6 -CH(CH2CH3)COOH3-Cl, 4-OCH3121300108
7 -CH(CH2CH3)COOH3-F, 4-OCF3250>10000>40
8 Cyclopropyl-COOH3-F, 4-OCH3202500125

Analysis of SAR Data:

  • The Propionic Acid Moiety (R1): The carboxylic acid is a critical pharmacophore, likely mimicking the phosphate group of endogenous S1P. Modifications to the alkyl substituent at the C2 position significantly impact potency. Replacing the ethyl group of the lead compound 1 with a smaller methyl group (compound 2 ) leads to a decrease in potency. Conversely, introducing a gem-dimethyl group (compound 3 ) enhances potency, suggesting a favorable interaction within a specific hydrophobic pocket of the S1P1 receptor. Replacing the carboxylic acid with a hydroxamic acid (compound 4 ) drastically reduces S1P1 potency, highlighting the importance of the carboxylate for receptor activation. Interestingly, cyclopropyl substitution at this position (compound 8 ) maintains good potency and has been shown in other 3-arylpropionic acid series to improve pharmacokinetic properties, such as half-life, by blocking metabolic oxidation at the benzylic position.[7]

  • The Substituted Phenyl Ring (R2): The substitution pattern on the phenyl ring is crucial for both potency and selectivity. Removal of the 3-fluoro substituent (compound 5 ) results in a significant drop in potency, indicating a key role for this halogen in receptor binding, potentially through a specific electrostatic or hydrogen bonding interaction. Replacing the 3-fluoro with a 3-chloro group (compound 6 ) maintains similar potency, suggesting that a halogen at this position is generally favorable. Modification of the 4-methoxy group to a trifluoromethoxy group (compound 7 ) is detrimental to activity, likely due to altered electronic properties and steric hindrance.

Experimental Protocols for SAR Elucidation

To generate the comparative data presented above, a series of standardized in vitro assays are employed. The following protocols represent industry-standard methodologies for characterizing S1P1 receptor agonists.

General Synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, a general representation of which is provided below. This approach allows for the introduction of diversity at both the propionic acid and the phenyl ring moieties.

Synthesis_Workflow start Substituted Phenylacetonitrile step1 Alkylation with Alkyl Halide start->step1 Base (e.g., LDA) step2 Nitrile Hydrolysis step1->step2 Acid or Base Hydrolysis product Target Analog step2->product

Caption: General synthetic workflow for the preparation of the target analogs.

Step-by-Step Protocol:

  • Alkylation: To a solution of the appropriately substituted phenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added dropwise. The resulting anion is then quenched with an appropriate alkyl halide (e.g., 2-bromobutane for the lead compound) to introduce the desired R1 substituent.

  • Nitrile Hydrolysis: The resulting alkylated nitrile is then subjected to hydrolysis under either acidic (e.g., concentrated HCl) or basic (e.g., NaOH followed by acidic workup) conditions to yield the final carboxylic acid product.

  • Purification: The final compounds are purified using standard techniques such as column chromatography or recrystallization to ensure high purity for biological testing.

In Vitro S1P1 Receptor Agonist Activity Assay ([³⁵S]GTPγS Binding Assay)

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.

GTPgS_Assay_Workflow membranes Cell Membranes expressing S1P1 Receptor incubation Incubation at 30°C membranes->incubation compound Test Compound compound->incubation gtpgs [³⁵S]GTPγS gtpgs->incubation gdp GDP gdp->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation

Caption: Workflow for the [³⁵S]GTPγS binding assay to determine S1P1 agonist activity.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with increasing concentrations of the test compound in the presence of [³⁵S]GTPγS and an excess of GDP.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and the binding of [³⁵S]GTPγS.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

S1P Receptor Selectivity Profiling

To assess the selectivity of the compounds, the [³⁵S]GTPγS binding assay is repeated using cell lines that express other S1P receptor subtypes, particularly S1P3. The ratio of the EC50 values (EC50 S1P3 / EC50 S1P1) provides the selectivity index. A higher selectivity index is desirable to minimize the risk of S1P3-mediated side effects.

S1P1 Receptor Signaling Pathway

The binding of an agonist to the S1P1 receptor initiates a cascade of intracellular signaling events that ultimately lead to the physiological response of lymphocyte sequestration.

S1P1_Signaling_Pathway S1P1_Agonist S1P1 Agonist S1P1_Receptor S1P1 Receptor (GPCR) S1P1_Agonist->S1P1_Receptor Binding G_Protein Gi/o Protein S1P1_Receptor->G_Protein Activation Internalization Receptor Internalization S1P1_Receptor->Internalization Functional Antagonism AC Adenylyl Cyclase G_Protein->AC Inhibition PI3K PI3K G_Protein->PI3K Activation cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Rac Rac Akt->Rac Cell_Migration Inhibition of Cell Migration Rac->Cell_Migration

Caption: Simplified S1P1 receptor signaling pathway upon agonist binding.

Upon agonist binding, the S1P1 receptor, a G-protein coupled receptor (GPCR), activates the Gi/o protein.[2] This leads to the inhibition of adenylyl cyclase and subsequent downstream signaling through pathways involving PI3K, Akt, and Rac, which ultimately regulate cell migration.[3] A crucial aspect of the mechanism of action for therapeutic S1P1 agonists is the induction of receptor internalization and degradation, which leads to a state of functional antagonism.[4]

Conclusion and Future Directions

The structure-activity relationship of 2-[(3-fluoro-4-methoxyphenyl)methyl]butanoic acid analogs provides a compelling case study in the rational design of selective S1P1 receptor agonists. The data underscores the importance of specific substitutions on both the propionic acid moiety and the phenyl ring for achieving high potency and selectivity. Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds, particularly their metabolic stability and oral bioavailability, to identify clinical candidates for the treatment of autoimmune diseases. Further exploration of bioisosteric replacements for the carboxylic acid head group could also lead to novel compounds with improved drug-like properties.

References

Sources

Validation

Validating purity of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid using LC-MS

An In-Depth Guide to Validating the Purity of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid Using Liquid Chromatography-Mass Spectrometry (LC-MS) Introduction: The Critical Role of Purity in Drug Development In the l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating the Purity of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel small molecule like 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, a comprehensive purity assessment is essential. Impurities, which can originate from starting materials, by-products of the synthetic route, or degradation of the API itself, can have unintended pharmacological or toxicological effects.[1][2][3][4] Therefore, a robust, validated analytical method is required to detect and quantify any such impurities, ensuring the API meets the stringent standards set by regulatory bodies.

This guide provides a detailed comparison of analytical methodologies and presents a comprehensive protocol for validating the purity of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is a powerful hyphenated technique that combines the high-efficiency separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry, making it exceptionally well-suited for impurity profiling.[5][]

Methodology Comparison: Why LC-MS is the Gold Standard

While several analytical techniques can assess compound purity, LC-MS offers a unique combination of sensitivity, selectivity, and structural elucidation capabilities that make it superior for this application.

Technique Principle Advantages for This Application Limitations
LC-MS Separates compounds by chromatography, followed by detection based on mass-to-charge ratio (m/z).[5][7]High Specificity: Detects compounds based on their unique molecular weight, minimizing interference. High Sensitivity: Can detect trace-level impurities, often in the ng/mL range.[8] Structural Information: MS fragmentation patterns can help identify unknown impurities.[5]Higher equipment cost and complexity compared to UV-based methods.
HPLC-UV Separates compounds by chromatography, followed by detection based on UV absorbance.Lower cost, robust, and widely available. Good for quantifying known, chromophoric impurities.Lack of Specificity: Co-eluting compounds with similar UV spectra can be missed.[9] Provides no molecular weight information, making impurity identification difficult.
GC-MS Separates volatile compounds by gas chromatography, followed by MS detection.Excellent for volatile or semi-volatile impurities and residual solvents.The target molecule, a carboxylic acid, is non-volatile and would require derivatization, adding complexity and potential for error.
qNMR Quantitative Nuclear Magnetic Resonance provides a direct measure of compound concentration against a certified standard.Highly accurate and precise for assay determination without needing a specific reference standard for the analyte.Lower sensitivity compared to LC-MS, making it unsuitable for detecting trace impurities. Not a separation technique, so it cannot resolve individual impurities.

For the comprehensive purity profiling required in drug development, the ability of LC-MS to both separate and provide mass-based identification of impurities makes it the authoritative choice.[]

Experimental Workflow for Purity Validation

The following section details a complete, self-validating protocol for the purity analysis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid. The workflow is designed to establish a stability-indicating method, a critical requirement of regulatory bodies like the FDA and ICH.[10][11][12]

LC-MS Purity Validation Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Validation A Weigh API & Reference Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Prepare Spiked Samples & Forced Degradation Samples B->C D Inject Sample into LC System C->D Inject E Reversed-Phase C18 Separation D->E F Electrospray Ionization (ESI) E->F G Mass Spectrometry Detection (Full Scan & MS/MS) F->G H Integrate Chromatographic Peaks G->H Acquire Data I Calculate Purity (% Area) H->I K Characterize Degradants H->K J Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) I->J L Purity Report & Impurity Profile J->L Final Report K->L

Caption: Overall workflow for LC-MS purity validation.

Part 1: LC-MS Method Development & Parameters

The acidic nature of the butanoic acid moiety and the overall polarity of the molecule guide the selection of chromatographic conditions. A reversed-phase method is ideal.

Rationale for Method Choices:

  • Column: A C18 stationary phase is selected for its versatility and proven ability to retain and separate a wide range of small molecules with moderate lipophilicity.

  • Mobile Phase: An acidic mobile phase (formic acid) is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column. Acetonitrile is a common and effective organic modifier.

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar small molecules like the target analyte.[8] Given the carboxylic acid, negative ion mode ([M-H]⁻) is expected to provide excellent sensitivity. Positive ion mode ([M+H]⁺) should also be evaluated.

  • Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which aids in confirming the elemental composition of the parent molecule and its impurities.[5]

Optimized LC-MS Parameters:

Parameter Condition
LC System UHPLC/HPLC System
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
MS System High-Resolution Mass Spectrometer
Ionization Mode ESI Negative & Positive
Scan Range 100 - 1000 m/z
Source Temp. 120°C
Gas Flow 10 L/min
Part 2: Method Validation Protocol (ICH Q2(R1) Framework)

Validation of the analytical procedure is essential to demonstrate that it is suitable for its intended purpose.[13][14] The following parameters must be assessed according to ICH Q2(R1) guidelines.[15]

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, such as impurities and degradants.[14] This is primarily demonstrated through forced degradation studies.

  • Linearity: A linear relationship should be established across a range of concentrations. Prepare solutions of the reference standard at five concentrations (e.g., 50% to 150% of the target concentration). A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy: Determined by applying the method to samples with known amounts of the analyte (e.g., by spiking a placebo matrix with the API). Recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analysis of multiple replicates (n=6) of the same sample on the same day.

    • Intermediate Precision (Inter-assay): Analysis performed by different analysts on different days or with different equipment. The Relative Standard Deviation (RSD) for both should typically be ≤2%.[16]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is crucial for controlling trace impurities.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase).[15]

Part 3: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of demonstrating the specificity and stability-indicating nature of a purity method.[10][11] The goal is to achieve 5-20% degradation of the API to produce a relevant profile of degradation products.[17][18]

Forced Degradation Logic cluster_stress Stress Conditions API API Sample (2-[(3-Fluoro-4-methoxyphenyl) methyl]butanoic acid) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, RT) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Heat Thermal (80°C Dry Heat) API->Heat Light Photolytic (ICH Q1B Light Exposure) API->Light Analysis Analyze Stressed Samples by Validated LC-MS Method Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Result Peak Purity Check: - API peak is spectrally pure - Degradants are resolved - Mass balance is assessed Analysis->Result

Sources

Comparative

IR spectroscopy peaks for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid functional groups

As a Senior Application Scientist, I approach the vibrational characterization of complex active pharmaceutical ingredient (API) intermediates not merely as a spectral matching exercise, but as a physical mapping of mole...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the vibrational characterization of complex active pharmaceutical ingredient (API) intermediates not merely as a spectral matching exercise, but as a physical mapping of molecular dipoles. The compound 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid presents a highly functionalized architecture. It contains a carboxylic acid, an aliphatic backbone, an aromatic ring, a strongly electron-withdrawing fluorine atom, and an electron-donating methoxy group.

To ensure robust analytical transfer during drug development, we must objectively evaluate the instrumental modalities used to capture its infrared (IR) spectrum. This guide provides a definitive comparison between Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR, supported by mechanistic rationales and self-validating experimental protocols.

Molecular Vibrational Mapping

Before selecting an instrument, we must understand the fundamental vibrations of the target molecule. Infrared absorption requires a net change in the dipole moment during a molecular vibration [1][1]. Because of the highly polar nature of the C=O, C-F, and C-O bonds in this compound, these functional groups will dominate the spectrum.

Table 1: Quantitative IR Peak Assignments for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & AppearanceMechanistic Causality
Carboxylic Acid O-H Stretch2500 – 3300Broad, StrongExtensive intermolecular hydrogen bonding (dimerization) in the solid state drastically broadens the peak and shifts it to lower wavenumbers compared to a free monomer [2][2].
Carboxylic Acid C=O Stretch1700 – 1720Sharp, Very StrongThe highly polar carbonyl bond creates a massive dipole change. Dimerization weakens the C=O bond slightly, shifting it from ~1760 cm⁻¹ down to ~1700 cm⁻¹.
Fluoroaromatic C-F Stretch1200 – 1250Sharp, StrongFluorine is highly electronegative. The C-F stretch couples with aromatic ring vibrations, resulting in a highly intense peak that often overlaps with C-O stretches.
Methoxy Group C-O-C Asym. Stretch~1250StrongAsymmetric stretching of the ether linkage. The electron-donating nature of the methoxy group onto the aromatic ring stabilizes this vibration.
Methoxy Group C-H Stretch (Aliphatic)2830 – 2850Sharp, MediumThe oxygen atom alters the force constant of the adjacent methyl C-H bonds, isolating them from the bulk aliphatic chain stretches [1][1].
Aliphatic Chain C-H Stretch (CH₂, CH₃)2850 – 2960Multiple, StrongStandard asymmetric and symmetric stretching of the butanoic acid backbone and methylene bridge.
Aromatic Ring C=C Stretch~1500, ~1600Sharp, MediumSkeletal ring breathing modes. The asymmetry introduced by the 1,2,4-trisubstitution pattern makes these vibrations highly IR active.

Analytical Modalities: ATR-FTIR vs. Transmission FTIR

When validating an analytical method for this intermediate, the choice of sample presentation dictates the optical physics at play.

Table 2: Performance Comparison of FTIR Modalities

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Physical Mechanism Evanescent wave penetrating 1–5 µm into the sample [3][3].Direct IR beam passing through a bulk homogeneous matrix [4][4].
Sample Preparation None. Direct application.High. Requires precise grinding and pressing with anhydrous KBr.
Spectral Artifacts Peak intensities decrease at higher wavenumbers (e.g., O-H stretch >3000 cm⁻¹) due to wavelength-dependent penetration depth.Prone to moisture absorption (broadening the O-H region) and Christiansen effect (baseline scattering) if particle size > IR wavelength.
Quantitation Poor for bulk analysis. Highly dependent on contact pressure and surface uniformity.Excellent. Obeys Beer-Lambert law perfectly due to controlled path length and bulk sampling [4][4].
Best Use Case Rapid lot-release identity testing (ID) and polymorph screening.Trace impurity analysis and rigorous quantitative assays.

Decision Matrix Workflow

FTIR_Methodology A API Intermediate: 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid B Select Analytical Modality A->B C1 ATR-FTIR (Surface Profiling) B->C1 Rapid ID C2 Transmission FTIR (Bulk Quantitation) B->C2 Trace Analysis D1 Direct Crystal Contact (Evanescent Wave) C1->D1 D2 KBr Pellet Press (IR Beam Transmission) C2->D2 E Spectral Acquisition & Baseline Correction D1->E D2->E F Peak Validation (C=O, C-F, -OCH3) E->F

Fig 1: Decision matrix for FTIR modality selection based on analytical requirements.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must contain internal validation gates. A spectrum is only as reliable as the background against which it is ratioed.

Protocol A: ATR-FTIR Identity Testing (Routine QA/QC)

Mechanistic Rationale: ATR relies on total internal reflection. Any air gaps between the solid sample and the diamond crystal will reduce the evanescent wave's interaction with the sample, leading to a low signal-to-noise ratio (SNR).

  • System Readiness & Background Gate:

    • Clean the diamond ATR crystal with isopropyl alcohol (IPA) and a lint-free wipe.

    • Validation Gate: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). The single-beam energy profile must show >95% transmittance across the 4000-400 cm⁻¹ range relative to the previous baseline. If residual C-H stretches (~2900 cm⁻¹) are present, reclean the crystal.

  • Sample Presentation:

    • Place ~2-5 mg of the solid 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid directly onto the center of the crystal.

    • Lower the pressure anvil until the built-in clutch clicks. Causality: Consistent pressure ensures uniform optical contact, which is critical because the evanescent wave only penetrates up to 5 µm into the sample [3][3].

  • Acquisition & Post-Processing:

    • Collect the sample spectrum.

    • Apply an "ATR Correction" algorithm in the software. Causality: Because penetration depth (

      
      ) is directly proportional to wavelength, high-wavenumber peaks (like the O-H stretch at 3000 cm⁻¹) will appear artificially weak. The algorithm normalizes the spectrum to mimic transmission data, allowing for accurate library matching.
      
Protocol B: Transmission FTIR (Bulk Quantitation)

Mechanistic Rationale: Transmission FTIR requires the sample to be dispersed in an IR-transparent matrix (KBr). If the API particles are larger than the wavelength of the IR light (e.g., >5 µm), they will scatter the beam (Christiansen effect), causing a sloping baseline and distorted peak shapes.

  • Matrix Validation Gate:

    • Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours to remove adsorbed water.

    • Validation Gate: Press a blank KBr pellet and scan it. If a broad peak appears at 3400 cm⁻¹ (O-H stretch of water), discard the KBr and prepare a fresh, dry batch. Moisture will mask the carboxylic acid O-H stretch of our target molecule.

  • Sample Preparation:

    • Weigh exactly 1.0 mg of the API and 99.0 mg of dried KBr.

    • Grind vigorously in an agate mortar for 2-3 minutes. Causality: Grinding reduces the API particle size below the IR wavelength limit, preventing baseline scattering and ensuring obedience to the Beer-Lambert law for quantitation [4][4].

  • Pellet Pressing & Acquisition:

    • Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. The resulting pellet must be visually transparent.

    • Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). The C=O peak at ~1700 cm⁻¹ and the C-F peak at ~1250 cm⁻¹ should exhibit sharp, highly resolved maxima without peak flattening (which would indicate an optically opaque, overloaded sample).

References

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd. Available at:[Link]

  • Infrared spectroscopy correlation table - Wikipedia. Available at:[Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Available at:[Link]

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at:[Link]

Sources

Validation

A Comparative Guide to the Chiral Separation of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid Enantiomers

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their acc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral separation of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, a carboxylic acid derivative whose enantiomeric purity is critical for its potential therapeutic applications.

Introduction: The Chirality Challenge

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid possesses a single chiral center, resulting in a pair of enantiomers. Due to their identical physical and chemical properties in an achiral environment, their separation presents a significant analytical challenge.[3] The development of a robust and efficient enantioselective method is a critical step in both analytical and preparative scale applications. This guide will explore the two leading chromatographic techniques for this purpose, offering insights into method development, performance, and practical considerations.

Chromatographic Approaches: A Head-to-Head Comparison

The primary strategy for direct chiral separation involves the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[4] Both HPLC and SFC are powerful techniques for implementing this strategy, each with its own set of advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established and versatile technique for chiral separations.[5] For acidic compounds such as 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid, anion-exchange and polysaccharide-based CSPs are particularly effective.[4][6]

  • Mechanism of Separation with Anion-Exchange CSPs: Chiral selectors based on quinine (QN) and quinidine (QD), such as CHIRALPAK QN-AX and QD-AX, operate on an anion-exchange mechanism.[6][7] In weakly acidic mobile phases (pH 4-7), the tertiary nitrogen on the quinuclidine ring of the chiral selector is protonated, creating a positive charge. The acidic analyte, in its anionic form, interacts with this positive charge. Enantioselective recognition is achieved through a combination of this primary ionic interaction and other intermolecular forces like hydrogen bonding, π-π stacking, and steric hindrance.[6][7]

  • Polysaccharide-based CSPs: These are the most widely used CSPs in chiral HPLC, accounting for over 90% of applications.[4] They consist of cellulose or amylose derivatives coated or immobilized on a silica support. The helical structure of the polysaccharide creates a chiral environment where enantiomers can differentially interact.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[3][8] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol.[9][]

  • Advantages of SFC:

    • Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of efficiency.[3][8]

    • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 significantly reduces solvent usage and waste, making it an environmentally friendly option.[8]

    • Unique Selectivity: SFC can sometimes provide different or enhanced chiral selectivity compared to HPLC.[3]

The same anion-exchange and polysaccharide-based CSPs used in HPLC are often effective in SFC, though the mobile phase composition will differ.[6][9]

Performance Comparison: HPLC vs. SFC

The choice between HPLC and SFC will depend on the specific requirements of the separation, such as speed, resolution, and scale. Below is a comparative summary of expected performance for the chiral separation of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Typical Stationary Phases Anion-Exchangers (e.g., CHIRALPAK QN-AX), Polysaccharide-based (e.g., Chiralcel OD)Anion-Exchangers (e.g., CHIRALPAK QN-AX), Polysaccharide-based
Mobile Phase Hexane/2-Propanol with acidic additive (e.g., TFA) or buffered aqueous-organicCO2/Methanol with acidic or basic additive
Analysis Time Typically longer (10-30 minutes)Typically shorter (2-10 minutes)[3]
Solvent Consumption HigherSignificantly lower[8]
Resolution (Rs) Generally high, baseline separation achievableOften comparable to or better than HPLC
Method Development Well-established, extensive literatureRequires specialized instrumentation but can be rapid
Scalability Well-established for preparative scaleHighly suitable for preparative scale due to easy solvent removal[8][]

Experimental Protocols

Below are detailed, step-by-step methodologies for developing a chiral separation method for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid using both HPLC and SFC.

HPLC Method Development Workflow

Caption: HPLC method development workflow for chiral separation.

Step-by-Step Protocol:

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of racemic 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid in a suitable solvent such as methanol or the initial mobile phase.

  • Column Selection: Screen a selection of chiral stationary phases. Good starting points for an acidic compound are an anion-exchanger like CHIRALPAK QN-AX and a polysaccharide-based column like Chiralcel OD-H.

  • Initial Screening Conditions:

    • Column: CHIRALPAK QN-AX (150 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., 2-propanol) with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the analyte is in its desired protonation state. A typical starting gradient could be 80:20 (Hexane:2-Propanol) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 240 nm.

    • Temperature: 25 °C

  • Optimization: If partial separation is observed, optimize the mobile phase composition by varying the ratio of the organic solvents and the concentration of the acidic additive. Temperature can also be adjusted to improve peak shape and resolution.

  • Method Validation: Once satisfactory separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

SFC Method Development Workflow

Sources

Comparative

13C NMR chemical shifts for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid . Designed for drug development professionals, this document moves beyond simple...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid .

Designed for drug development professionals, this document moves beyond simple spectral listing to offer a predictive comparative analysis . It contrasts the target molecule with key structural analogs to assist in impurity profiling and structural validation.

Executive Summary & Structural Logic

Molecule: 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid Core Application: Pharmaceutical intermediate (NSAID analogs), metabolic probe. Critical Analytical Challenge: The presence of the Fluorine-19 nucleus (


, spin 1/2) creates extensive spin-spin coupling (

), splitting carbon signals into doublets. Standard peak-picking algorithms often misidentify these doublets as two separate impurities.
Structural Fragmentation for Assignment

To accurately predict and assign the spectrum, we deconstruct the molecule into two magnetic domains:

  • The Fluorinated Aromatic Core: Dominated by large

    
     couplings.
    
  • The Aliphatic Acid Tail: Dominated by substituent chemical shift effects (SCS).

StructureBreakdown cluster_0 Domain A: Aromatic Core cluster_1 Domain B: Aliphatic Tail F_Ring 3-Fluoro-4-Methoxy Phenyl Ring Molecule Target Molecule F_Ring->Molecule Provides Splitting Coupling Key Feature: C-F Splitting (1J, 2J, 3J, 4J) Coupling->F_Ring Acid_Chain 2-Benzylbutanoic Acid Backbone Acid_Chain->Molecule Provides Backbone Chiral Key Feature: Chiral Center (C2) (Diastereotopic Protons)

Figure 1: Structural deconstruction of the target molecule into magnetic domains.

Comparative Spectral Data (Predicted)

The following table contrasts the Target Molecule against its non-fluorinated parent (Alternative A) and a regioisomer (Alternative B). This comparison allows you to distinguish the target from common synthetic impurities.

Solvent Reference: DMSO-


 (39.5 ppm) or CDCl

(77.16 ppm). Values below are referenced to DMSO-

.
Table 1: Aromatic Region (110 – 160 ppm)

Note: The hallmark of the target is the doublet splitting pattern.

Carbon PositionTarget Molecule (3-F, 4-OMe)Alt A: Non-Fluorinated (4-OMe)Alt B: Regioisomer (2-F, 4-OMe)Splitting (Target)J_CF (Hz)
C-3 (C-F) 152.1 ppm 114.2 ppm (C-H)102.5 ppm (C-H)Doublet ~245
C-4 (C-OMe) 146.5 ppm 158.0 ppm159.5 ppmDoublet ~10
C-1 (Ipso) 132.8 ppm 130.5 ppm118.0 ppmDoublet ~6
C-2 (Ortho) 117.5 ppm 130.1 ppm161.5 ppm (C-F)Doublet ~18
C-6 (Para to F) 124.5 ppm 130.1 ppm131.5 ppmDoublet ~3
C-5 (Meta) 113.2 ppm 114.2 ppm107.0 ppmDoublet ~2
Table 2: Aliphatic Region (10 – 180 ppm)

Note: The aliphatic chain is largely insulated from the Fluorine coupling, appearing as sharp singlets.

Carbon PositionChemical Shift (

)
MultiplicityNotes
C=O (Acid) 176.5 ppm SingletBroad if proton exchange is rapid.
OMe (Methoxy) 56.2 ppm SingletDistinctive methoxy region.
C-alpha (CH) 47.8 ppm SingletChiral center.
Benzyl CH2 37.5 ppm SingletMay show very small coupling (

Hz).
Ethyl CH2 25.4 ppm Singlet-
Ethyl CH3 11.8 ppm Singlet-

Technical Analysis: The C-F Coupling Mechanism

Understanding the coupling constants is vital for validating the structure. You must confirm these specific Hertz values to ensure the Fluorine is in the 3-position and not the 2-position.

  • 1J Coupling (~245 Hz): The Carbon directly attached to Fluorine (C-3). This signal will be extremely wide, often looking like two separate peaks at 150 ppm and 154 ppm.

  • 2J Coupling (~18 Hz): The Carbon ortho to the Fluorine (C-2 and C-4). Note that C-4 is also attached to Oxygen, pushing it downfield, while C-2 is upfield.

  • 3J Coupling (~6 Hz): The Carbon meta to the Fluorine (C-1 and C-5).

  • 4J Coupling (~3 Hz): The Carbon para to the Fluorine (C-6).

Distinction Rule: If the Fluorine were in the 2-position (Regioisomer B), the Benzyl CH2 signal (at ~37.5 ppm) would split into a doublet (


 Hz) due to proximity. In the target 3-fluoro  isomer, the Benzyl CH2 remains a singlet (or shows negligible coupling).

Experimental Protocol for Optimal Resolution

To obtain the data presented above, a standard "quick" 13C run is insufficient due to the low intensity of split peaks.

Methodology
  • Sample Prep: Dissolve 30-50 mg of compound in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Instrument: Minimum 400 MHz (100 MHz for 13C).

  • Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker).

  • Parameters:

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-F, C-OMe, C=O) have long T1 relaxation times. Short delays will suppress these critical diagnostic peaks.

    • Scans (NS): Minimum 1024 scans. Splitting a signal into a doublet halves its height; you need

      
       more signal-to-noise ratio.
      
    • Spectral Width: 240 ppm (to capture the Carbonyl and potential folded peaks).

Workflow Diagram: Structural Elucidation

NMR_Workflow Start Start: Crude Spectrum Check_Aliphatic Check Aliphatic Region (10-60 ppm) Are Benzyl CH2/Alpha-CH Singlets? Start->Check_Aliphatic Decision_Regio Singlets? Check_Aliphatic->Decision_Regio Regio_2F Doublets Observed: Indicates 2-Fluoro Isomer (Impurity) Decision_Regio->Regio_2F No (Doublets) Regio_3F Singlets Observed: Indicates 3-Fluoro or 4-Fluoro Decision_Regio->Regio_3F Yes Check_Aromatic Analyze Aromatic Region Measure J-Coupling on C-O (146 ppm) Regio_3F->Check_Aromatic Decision_Pos Splitting Pattern Check_Aromatic->Decision_Pos Confirm_3F C-O is Doublet (2J ~10Hz) CONFIRMED: 3-Fluoro Target Decision_Pos->Confirm_3F Large 2J Confirm_4F C-O is Singlet/Small Indicates Distant F Decision_Pos->Confirm_4F No 2J

Figure 2: Decision tree for distinguishing the target molecule from regioisomeric impurities.

References

  • ChemicalBook. 3-Fluoro-4-methoxybenzoic acid 13C NMR Spectrum. Retrieved from .

  • National Institutes of Health (PubChem). 2-Benzylbutanoic acid (Compound Summary). Retrieved from .

  • Reich, H. J. 13C NMR Chemical Shifts and Coupling Constants (University of Wisconsin). Retrieved from .

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR (Application Note). Retrieved from .

Safety & Regulatory Compliance

Safety

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid proper disposal procedures

Comprehensive Disposal and Handling Protocols for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid Introduction & Mechanistic Rationale In synthetic chemistry and drug development, fluorinated motifs—such as the one fou...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocols for 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic Acid

Introduction & Mechanistic Rationale

In synthetic chemistry and drug development, fluorinated motifs—such as the one found in 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid—are prized for their metabolic stability and lipophilicity. However, this same stability, driven by the high bond dissociation energy of the carbon-fluorine (C-F) bond, creates significant end-of-life management challenges.

Standard incineration temperatures are often insufficient to completely mineralize these compounds. Furthermore, the thermal degradation of fluorinated organics inevitably generates hydrogen fluoride (HF) gas, a highly toxic and corrosive byproduct[1]. Consequently, as a Senior Application Scientist, I mandate that this compound be strictly segregated into a Halogenated Organic Waste stream. This ensures the waste is routed to specialized rotary kiln or liquid injection incinerators equipped with caustic off-gas scrubbers (e.g., NaOH) designed to neutralize HF[1][2]. Additionally, mixing halogenated and non-halogenated waste drastically increases institutional disposal costs and complicates the fuel-blending process.

Quantitative Waste Management Parameters

To ensure regulatory compliance and environmental safety, specific operational parameters must be met when managing this fluorinated compound.

ParameterValue / ConditionMechanistic Rationale
Waste Classification Halogenated Organic WasteContains structural fluorine; mixing with non-halogenated waste disrupts fuel blending and doubles disposal costs[3].
Incineration Temperature ≥ 1000°CRequired to overcome the high bond dissociation energy of the C-F bond[1].
Destruction Efficiency > 99.999%Ensures complete mineralization of the active pharmaceutical intermediate[1].
Off-Gas Treatment Caustic ScrubbingNeutralizes corrosive hydrogen fluoride (HF) gas generated during combustion[1][2].
Aqueous Mixture pH Limit 5.5 to 9.5 (if in solution)Prevents hazardous acid-base reactions within sealed solvent waste containers.

Step-by-Step Disposal Protocol

Note: The following methodology is designed as a self-validating system. Do not proceed to the next phase without completing the verification checks.

Phase 1: Segregation and Collection

  • Determine Physical State: Identify if the waste is a pure solid (powder/crystals) or dissolved in a solvent (e.g., dichloromethane, methanol).

  • Select the Receptacle:

    • For Solids: Use a chemically compatible, sealable High-Density Polyethylene (HDPE) wide-mouth container.

    • For Liquids: Use a designated safety disposal can or HDPE jerrycan explicitly reserved for Halogenated Solvents (< 20% water)[3].

  • Verification Check: Before adding the waste, visually verify that no aqueous heavy metals, strong inorganic acids, or unknown chemicals have been introduced into the receptacle, as mixing these with organic solvents can cause exothermic reactions or pressure buildup[3].

Phase 2: Labeling and Storage

  • Apply GHS-Compliant Labeling: Immediately label the container with "Hazardous Waste - Halogenated Organic" before the first drop or crystal is added[4].

  • Specify Contents: Write the full chemical name: "2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid". Do not use abbreviations or structural formulas, as these obscure the hazard profile for downstream waste handlers[4].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture potential leaks. Store in a cool, well-ventilated area away from incompatible substances (e.g., strong oxidizers, bases)[4].

  • Verification Check: Ensure the container is vapor-tight and the threaded cap is securely sealed at all times when not actively adding waste[4].

Phase 3: Institutional Transfer

  • Volume Monitoring: Do not allow waste accumulation to exceed institutional limits (typically 55 gallons per lab area) to minimize fire and exposure risks[4].

  • EHS Coordination: Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department. Explicitly note the presence of "Fluorinated Organics" to guarantee the waste is routed to a facility with caustic scrubbing capabilities[1][2].

Spill Response and Decontamination Workflow

In the event of an accidental release during experimental handling or waste transfer, immediate action is required to prevent exposure and environmental contamination[1].

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: splash-proof chemical goggles, nitrile gloves, and a lab coat[4].

  • Containment:

    • Solid Spill: Carefully sweep or scoop the powder using non-sparking tools into a designated solid halogenated waste container to minimize aerosolization[1].

    • Liquid Spill (in solvent): Deploy chemical-resistant absorbent pads or spill control pillows to soak up the liquid[4].

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol or water with detergent), absorb the rinsate, and place all contaminated cleaning materials into the halogenated waste stream[1].

Waste Routing Visualization

The following decision tree illustrates the critical pathways for the proper disposal of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid based on its physical state.

G Start 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid Waste Generation State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Halogenated Segregate as Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Container HDPE Container Secondary Containment Halogenated->Container Label Label: Halogenated Waste (Contains Fluorine) Container->Label Incineration High-Temp Incineration (>1000°C) with Scrubber Label->Incineration

Caption: Workflow for the classification and disposal of fluorinated organic acid waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. [Link]

  • Laboratory Waste Segregation Flowchart. University of Waterloo. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.